NIP-22c
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H39N5O6 |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C32H39N5O6/c1-19(2)14-26(30(40)34-24(18-38)16-23-11-7-13-33-29(23)39)35-31(41)27(36-32(42)28-15-20(3)43-37-28)17-22-10-6-9-21-8-4-5-12-25(21)22/h4-6,8-10,12,15,18-19,23-24,26-27H,7,11,13-14,16-17H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)(H,36,42)/t23-,24-,26-,27-/m0/s1 |
InChI Key |
BYANSSVDPKLCON-DROSFRCNSA-N |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N[C@@H](CC2=CC=CC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C[C@@H]4CCCNC4=O)C=O |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC4CCCNC4=O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
NIP-22c: A Broad-Spectrum Antiviral Targeting Coronavirus 3CL Protease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NIP-22c is a novel, peptidomimetic, reversible covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics. This compound has demonstrated potent antiviral activity not only against SARS-CoV-2 and its variants but also exhibits broad-spectrum efficacy against other coronaviruses and viruses from different families, including norovirus, enterovirus, and rhinovirus, by targeting their homologous 3C or 3CL proteases.[1]
Chemical Structure of this compound
The chemical structure of this compound is characterized by a peptidomimetic scaffold designed to fit within the active site of the 3CLpro. Key structural features include a naphthyl group at the P3 position, an isobutyl group at the P2 position, and a piperidone ring at the P1 position.[2] The molecule is designed to covalently bind to the catalytic cysteine residue (Cys145) in the active site of the 3CLpro, thereby inhibiting its function.
Mechanism of Action: Inhibition of Viral Polyprotein Processing
The primary mechanism of action of this compound is the inhibition of the SARS-CoV-2 3CLpro. This cysteine protease is essential for the viral replication cycle as it is responsible for cleaving the large viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps).[3][4][5][6] This proteolytic processing is a critical step in the formation of the viral replication and transcription complex (RTC).
By covalently binding to the catalytic Cys145 residue in the active site of 3CLpro, this compound blocks the cleavage of the polyproteins.[2] This disruption of the viral life cycle prevents the formation of a functional RTC, thereby inhibiting viral replication.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on 3CLpro-mediated polyprotein processing.
Quantitative Antiviral Activity
This compound has demonstrated potent antiviral activity against various SARS-CoV-2 variants and other viruses. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 3CLpro
| Compound | IC50 (nM) | Assay Type |
| This compound | 165.7 | FRET Assay |
| Nirmatrelvir (control) | 332.7 | FRET Assay |
| Data from a continuous FRET assay.[7] |
Table 2: Antiviral Activity of this compound against SARS-CoV-2 Variants
| Compound | Virus Strain | Cell Line | EC50 (µM) | EC90 (µM) |
| This compound | SARS-CoV-2 (Original) | HBTEC-ALI | 0.6 ± 0.2 | 1.8 ± 0.82 |
| This compound | SARS-CoV-2 (Omicron) | Calu-3 | 1.1 ± 0.7 | 3.5 ± 3.9 |
| Remdesivir (control) | SARS-CoV-2 (Original) | HBTEC-ALI | 0.5 ± 0.2 | 0.9 ± 0.5 |
| Remdesivir (control) | SARS-CoV-2 (Omicron) | Calu-3 | 0.2 ± 0.02 | 0.6 ± 0.1 |
| Nirmatrelvir (control) | SARS-CoV-2 (Original) | HBTEC-ALI | 0.03 ± 0.003 | 0.2 ± 0.1 |
| Nirmatrelvir (control) | SARS-CoV-2 (Omicron) | Calu-3 | 0.7 ± 0.2 | Not Reported |
| HBTEC-ALI: Human Bronchial Tracheal Epithelial Cells grown at an Air-Liquid Interface.[7] |
Table 3: Broad-Spectrum Antiviral Activity of this compound
| Virus | Target Protease | EC50 Range |
| Norovirus | 3Cpro | Nanomolar |
| Enterovirus | 3Cpro | Nanomolar |
| Rhinovirus | 3Cpro | Nanomolar |
| EC50 values were determined in cell-based assays.[1] |
Experimental Protocols
Förster Resonance Energy Transfer (FRET)-based 3CLpro Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 3CLpro.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair separated by the 3CLpro cleavage sequence. In its intact state, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
Test compound (this compound) and control inhibitor (e.g., Nirmatrelvir)
-
96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, the FRET peptide substrate (at a concentration close to its Km value), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the enzymatic reaction by adding a fixed concentration of recombinant SARS-CoV-2 3CLpro to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore-quencher pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS) at regular intervals for a set period (e.g., 60 minutes) at a constant temperature (e.g., 25°C).[8]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for the FRET-based 3CLpro inhibition assay.
Conclusion
This compound is a promising broad-spectrum antiviral agent that effectively inhibits the SARS-CoV-2 3CLpro, a critical enzyme in the viral replication cycle. Its potent in vitro activity against various coronaviruses and other viral pathogens highlights its potential as a valuable therapeutic candidate for the treatment of current and future viral outbreaks. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and related compounds.
References
- 1. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
NIP-22c: A Covalent Inhibitor of SARS-CoV-2 Main Protease
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of NIP-22c, a potent peptidomimetic covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). Mpro, also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into functional non-structural proteins essential for viral replication.[1][2][3] Inhibition of Mpro represents a key therapeutic strategy to combat COVID-19.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel peptidomimetic compound identified as a highly effective covalent inhibitor of SARS-CoV-2 Mpro.[1][2] It was developed through the repositioning and investigation of a series of compounds initially designed as potential norovirus 3C-like cysteine protease inhibitors.[1] The chemical scaffold of this compound features a naphthyl group at the P3 position, an isobutyl group at P2, and a piperidone group at P1.[1] This structure allows for specific and potent interaction with the Mpro active site.[1]
Mechanism of Action
This compound functions as a covalent inhibitor, forming an irreversible bond with the catalytic cysteine residue (Cys145) in the active site of SARS-CoV-2 Mpro.[1][4][5] This covalent modification permanently inactivates the enzyme, thereby halting the processing of viral polyproteins and inhibiting viral replication.[1][4][5]
The catalytic mechanism of Mpro involves a Cys145-His41 catalytic dyad.[4][5][6] His41 acts as a general base, deprotonating the thiol group of Cys145 to generate a highly nucleophilic thiolate anion.[4][6][7] This thiolate then attacks the carbonyl carbon of the scissile peptide bond in the viral polyprotein, leading to the formation of a tetrahedral intermediate that is stabilized by an "oxyanion hole".[4][5] Subsequent steps lead to the cleavage of the peptide bond and regeneration of the active enzyme.[7]
This compound, with its aldehyde warhead, mimics the natural substrate and irreversibly binds to the catalytic Cys145, effectively trapping the enzyme in an inactive state.[1]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound and its water-soluble prodrug, NIP-23c.
Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 Mpro
| Compound | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound | FRET Assay | 165.7 | Nirmatrelvir | 332.7 |
IC50 (Half-maximal inhibitory concentration) values were determined using a continuous Fluorescence Resonance Energy Transfer (FRET) assay.[1]
Table 2: Antiviral Activity in Cell-Based Assays
| Compound | Cell Line | EC50 (µM) |
| This compound | Vero | 4.6 |
| This compound | Caco-2 | 0.1 |
| This compound | Calu3 | 0.3 |
| NIP-23c | Vero | 1.8 |
| NIP-23c | Caco-2 | 0.1 |
| NIP-23c | Calu3 | 0.2 |
| Nirmatrelvir | Vero | 0.5 |
| Nirmatrelvir | Caco-2 | 0.04 |
| Nirmatrelvir | Calu3 | 0.05 |
EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to inhibit viral replication by 50%.[1]
Table 3: Thermal Shift Assay for Target Engagement
| Compound | ΔTm (°C) | Reference Compound | ΔTm (°C) |
| NIP-23c | 13.94 | Nirmatrelvir | 7.6 |
ΔTm represents the change in the melting temperature of Mpro upon binding of the inhibitor, indicating target engagement and stabilization.[1]
Experimental Protocols
Continuous FRET Assay for Mpro Inhibition
This assay is used to determine the in vitro inhibitory potency (IC50) of compounds against SARS-CoV-2 Mpro.
Methodology:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
-
Procedure:
-
A solution of SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the test compound (or DMSO as a control) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored kinetically using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
The rate of substrate cleavage is calculated from the linear phase of the reaction progress curves.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[1]
-
Thermal Shift Assay (TSA)
This assay is employed to confirm the direct binding of an inhibitor to the target protein and to assess the stabilization of the protein-ligand complex.
Methodology:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
SYPRO Orange dye
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Test compounds (e.g., NIP-23c) dissolved in DMSO
-
Real-time PCR instrument
-
-
Procedure:
-
A mixture of SARS-CoV-2 Mpro and SYPRO Orange dye is prepared in the assay buffer.
-
The protein-dye mixture is incubated with the test compound (or DMSO as a control) in a 96-well PCR plate.
-
The plate is subjected to a temperature gradient in a real-time PCR instrument, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
The fluorescence of SYPRO Orange is measured at each temperature increment. As the protein unfolds, the hydrophobic core is exposed, allowing the dye to bind and fluoresce.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its midpoint of transition.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the test compound. A positive ΔTm indicates stabilization of the protein upon ligand binding.[1]
-
Visualizations
SARS-CoV-2 Mpro Catalytic Mechanism
References
- 1. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
NIP-22c: A Technical Guide to a Reversible Covalent Inhibitor of Viral Proteases
For the attention of: Researchers, Scientists, and Drug Development Professionals
Initial Topic Clarification: This technical guide focuses on the characterization of NIP-22c as a reversible covalent inhibitor. Current scientific literature identifies this compound as a potent inhibitor of viral proteases, specifically the 3C-like protease (3CLpro) or main protease (Mpro) of coronaviruses, including SARS-CoV-2.[1][2] At present, there is no available scientific evidence to support the classification of this compound as an inhibitor of Bruton's tyrosine kinase (BTK). Therefore, this document will detail the established mechanism of action and properties of this compound in the context of its antiviral activity.
Executive Summary
This compound is a novel, peptidomimetic compound that has demonstrated significant potential as a broad-spectrum antiviral agent.[1] It functions as a reversible covalent inhibitor of the SARS-CoV-2 3CLpro, a viral enzyme essential for viral replication.[1][2] this compound exhibits high potency against SARS-CoV-2, including key variants, and shows promise for combating other viruses such as norovirus, enterovirus, and rhinovirus by targeting their respective 3CL/3C proteases.[1] This guide provides a comprehensive overview of the quantitative data, mechanism of action, and experimental methodologies used to characterize this compound.
Quantitative Data Summary
The inhibitory and antiviral activities of this compound have been quantified through various in vitro assays. The following tables summarize the key data points.
Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 3CLpro
| Compound | Assay Type | Parameter | Value (nM) |
| This compound | FRET Assay | IC50 | 165.7 |
| Nirmatrelvir (Control) | FRET Assay | IC50 | 332.7 |
Data sourced from a continuous Fluorescence Resonance Energy Transfer (FRET) assay.
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Parameter | Value (µM) |
| SARS-CoV-2 | HBTEC-ALI | EC50 | 0.6 ± 0.2 |
| SARS-CoV-2 | HBTEC-ALI | EC90 | 1.8 ± 0.82 |
| SARS-CoV-2, Norovirus, Enterovirus, Rhinovirus | Not Specified | EC50 | Nanomolar range |
HBTEC-ALI: Human Bronchial Tracheal Epithelial Cells grown at an Air-Liquid Interface.
Mechanism of Action: Reversible Covalent Inhibition
This compound employs a sophisticated mechanism of reversible covalent inhibition to neutralize the activity of the SARS-CoV-2 3CLpro. This viral protease is a cysteine protease, relying on a catalytic dyad of cysteine and histidine residues in its active site to cleave viral polyproteins—a critical step in the viral replication cycle.
The inhibitory action of this compound can be conceptualized in two steps:
-
Non-covalent Binding: this compound, being a peptidomimetic, first binds non-covalently to the active site of the 3CLpro. This initial binding is guided by shape and electrostatic complementarity.
-
Covalent Bond Formation: Subsequently, an electrophilic "warhead" on the this compound molecule forms a covalent bond with the nucleophilic cysteine residue in the protease's active site. This bond formation is reversible, meaning the inhibitor can dissociate from the enzyme, restoring its function. The balance between the forward (bond formation) and reverse (bond cleavage) reactions determines the overall potency and duration of inhibition.
Caption: Reversible covalent inhibition of 3CLpro by this compound.
The following diagram illustrates the central role of 3CLpro in the viral replication cycle, which is the target of this compound.
Caption: SARS-CoV-2 replication cycle highlighting 3CLpro inhibition.
Experimental Protocols
The characterization of this compound as a reversible covalent inhibitor involves several key experimental techniques. Below are detailed methodologies for the primary assays used.
Fluorescence Resonance Energy Transfer (FRET) Assay for 3CLpro Inhibition
This assay is used to determine the in vitro inhibitory potency (IC50) of this compound against the 3CLpro.
Principle: A synthetic peptide substrate for 3CLpro is labeled with a FRET pair (a fluorophore and a quencher). In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal. Upon cleavage of the peptide by active 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The presence of an inhibitor like this compound prevents this cleavage, leading to a dose-dependent reduction in the fluorescence signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for enzyme activity.
-
Enzyme Solution: Dilute purified recombinant SARS-CoV-2 3CLpro to the desired working concentration in the assay buffer.
-
Substrate Solution: Dissolve the FRET-labeled peptide substrate in the assay buffer.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96- or 384-well microplate, add the 3CLpro enzyme solution to each well.
-
Add the serially diluted this compound solutions to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the enzyme and inhibitor mixture for a defined period at a controlled temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal increase.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Thermal Shift Assay (TSA)
TSA is employed to confirm the direct binding of this compound to the 3CLpro and assess the stabilization of the protein upon ligand binding.
Principle: The melting temperature (Tm) of a protein is the temperature at which half of the protein population is unfolded. The binding of a ligand, such as this compound, can increase the thermal stability of the target protein, resulting in a positive shift in its Tm. This change is detected using a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed upon unfolding.
Methodology:
-
Reagent Preparation:
-
Protein Solution: Purified recombinant SARS-CoV-2 3CLpro in a suitable buffer.
-
Inhibitor Solution: this compound at a concentration significantly higher than the protein concentration.
-
Fluorescent Dye: A dye such as SYPRO Orange that fluoresces upon binding to unfolded proteins.
-
-
Assay Procedure:
-
In a PCR plate, mix the 3CLpro solution, the fluorescent dye, and either this compound or a vehicle control.
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, gradually increasing the temperature from a baseline to a denaturing temperature.
-
Measure the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The Tm is determined from the midpoint of the transition in the melting curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of this compound. A positive ΔTm indicates ligand binding and stabilization.
-
Experimental and Logical Workflow
The characterization of a novel inhibitor like this compound follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: General workflow for inhibitor characterization.
Conclusion
This compound has emerged as a potent and broad-spectrum reversible covalent inhibitor of viral proteases. Its well-characterized mechanism of action against SARS-CoV-2 3CLpro, supported by robust in vitro and cellular data, positions it as a promising candidate for further preclinical and clinical development. The experimental protocols detailed herein provide a framework for the continued investigation and optimization of this compound and other novel antiviral agents. Future research should focus on elucidating its detailed kinetic parameters (kon, koff) and evaluating its efficacy in in vivo models.
References
- 1. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
NIP-22c: A Technical Guide to its Broad-Spectrum Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NIP-22c is a novel, peptidomimetic, reversible covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). It has demonstrated potent, nanomolar-level inhibitory activity against SARS-CoV-2 and shows significant promise as a broad-spectrum antiviral agent. Studies have confirmed its efficacy against other viruses that rely on a similar 3CLpro or 3C protease for replication, including norovirus, enterovirus, and rhinovirus. This document provides a comprehensive overview of the technical details regarding this compound's antiviral activity, including available quantitative data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Data Presentation: Antiviral Activity and Cytotoxicity
This compound has been evaluated for its antiviral efficacy (EC50) and cytotoxicity (CC50) in various cell lines. The data presented below is primarily focused on its activity against SARS-CoV-2, as specific quantitative data for other viruses, while reported to be in the nanomolar range, is not available in the public domain literature reviewed.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2
| Virus Strain | Cell Line | Assay Type | EC50 (nM) | Reference |
| SARS-CoV-2 | Vero | Not Specified | Nanomolar | [1] |
| SARS-CoV-2 | Calu-3 | Not Specified | Nanomolar | [1] |
| SARS-CoV-2 | Caco-2 | Not Specified | Nanomolar | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Not Specified | Not Specified | >10 | [1] |
Note: The referenced literature states that this compound exhibits EC50 values in the nanomolar range against norovirus, enterovirus, and rhinovirus, but specific values were not provided in the accessible publication.[1] The CC50 value is noted as being greater than 10 µM, indicating low cytotoxicity.
Mechanism of Action: Inhibition of Viral Protease
This compound functions as a direct-acting antiviral by targeting the 3C-like protease (3CLpro) of coronaviruses and the analogous 3C protease (3Cpro) of picornaviruses like enterovirus and rhinovirus, as well as the 3C-like protease of norovirus. These proteases are essential for viral replication as they are responsible for cleaving the viral polyprotein into individual non-structural proteins (nsps) that form the replicase-transcriptase complex.
By covalently binding to a cysteine residue in the active site of the protease, this compound blocks this cleavage process. This inhibition prevents the formation of a functional viral replication complex, thereby halting the viral life cycle.
Caption: Inhibition of viral polyprotein processing by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay determines the concentration of this compound required to inhibit virus-induced cell death (cytopathic effect, or CPE).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or Neutral Red)
-
Plate reader for luminescence or absorbance
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well). Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration might be 10 µM, with 2- or 3-fold serial dilutions.
-
Infection and Treatment:
-
Remove the growth medium from the cell plates.
-
Add the diluted this compound to the wells in triplicate. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cells only" control.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability:
-
Remove the medium from the wells.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the "cells only" (100% viability) and "virus control" (0% viability) wells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.
-
Caption: Workflow for the Cytopathic Effect (CPE) inhibition assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for assessing the therapeutic window of the compound.
Materials:
-
Host cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader for absorbance
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates as described for the antiviral assay.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be broader than that used in the antiviral assay to ensure the capture of any potential toxicity.
-
Treatment:
-
Remove the growth medium from the cell plates.
-
Add the diluted this compound to the wells in triplicate. Include "cells only" (no compound) controls.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
-
Normalize the data to the "cells only" control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This compound is a promising broad-spectrum antiviral candidate with a well-defined mechanism of action against the 3CL/3C proteases of several clinically relevant viruses. Its potent nanomolar activity against SARS-CoV-2 and other viruses, coupled with low cytotoxicity, suggests a favorable therapeutic window. Further preclinical and clinical development is warranted to fully elucidate its potential as a therapeutic agent for a range of viral infections.
References
Structural features of NIP-22c peptidomimetic
An In-depth Technical Guide to the Structural Features of the NIP-22c Peptidomimetic
Introduction
This compound is a novel, potent peptidomimetic inhibitor designed to target the 3C-like protease (3CLpro or Mpro), an enzyme essential for the replication of various viruses, including coronaviruses.[1][2] Initially developed as a potential inhibitor for norovirus 3C-like cysteine protease, its efficacy has been demonstrated against the SARS-CoV-2 main protease (Mpro).[3] Peptidomimetics like this compound are designed to mimic the natural peptide substrates of an enzyme, but with modified structures to enhance properties such as stability and cell permeability.[4] This guide provides a detailed overview of the structural features, mechanism of action, and biological activity of this compound, intended for researchers and professionals in drug development.
Core Structural Features
The structure of this compound is a carefully designed scaffold that positions key chemical groups to interact with the active site of the 3CL protease. The design was inspired by known peptidomimetics with significant efficacy against SARS-CoV-2.[1] The core structure consists of three main recognition elements corresponding to the P1, P2, and P3 positions of the natural peptide substrate, along with a reactive "warhead" group.
-
P1 Position: Piperidone Ring : At the P1 position, this compound features a piperidone ring. This moiety is crucial for fitting into the S1 subsite of the 3CLpro active site.[1]
-
P2 Position: Isobutyl Group : An isobutyl group is located at the P2 position, designed to occupy the hydrophobic S2 pocket of the protease.[1]
-
P3 Position: Naphthyl Group : At the P3 position, a naphthyl group provides a large, hydrophobic moiety that interacts with the S3 subsite of the enzyme.[1][3]
-
Warhead: Aldehyde Group : this compound employs an electrophilic aldehyde group as its reactive "warhead".[3] This functional group is designed to form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CL protease.[1][5]
The combination of the Naphthyl group (N), Isobutyl group (I), and Piperidone ring (P) gives the compound its "NIP" designation.[1]
Mechanism of Action
This compound functions as a reversible covalent inhibitor of the SARS-CoV-2 3CL protease.[6] The peptidomimetic scaffold guides the molecule to the enzyme's active site, where the aldehyde warhead covalently interacts with the catalytic Cys145 residue.[1][3] This interaction blocks the enzyme's ability to process viral polyproteins, which is a critical step for viral maturation and replication.[2][5] Docking studies suggest that upon reaction with Cys145, a primary alcohol is formed which establishes a hydrogen bond with the backbone amino group of the same Cys145 residue, further stabilizing the complex.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry insights into antiviral peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure-based design of peptidomimetic inhibitors against SARS-CoV-2 3C like protease as Potent anti-viral drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of NIP-22c and Viral Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in silico modeling and experimental evaluation of NIP-22c, a novel peptidomimetic covalent inhibitor of viral proteases. This compound has demonstrated potent, broad-spectrum antiviral activity, most notably against SARS-CoV-2 3CLpro (3C-like protease) and other viral 3C/3CL proteases. This document details the quantitative data on its inhibitory efficacy, comprehensive experimental protocols for its characterization, and the computational methodologies used to model its interaction with viral proteases. Furthermore, it visualizes the key signaling pathways affected by these viral proteases and the logical workflows for inhibitor evaluation.
Introduction to this compound
This compound is a novel, peptidomimetic, reversible covalent inhibitor that has emerged as a promising broad-spectrum antiviral agent.[1] It was developed as a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[1][2] The mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue in the active site of the protease.[1] In silico modeling and subsequent in vitro and cell-based assays have confirmed its high potency not only against SARS-CoV-2 and its variants but also against other viruses such as norovirus, enterovirus, and rhinovirus, which possess structurally similar 3C or 3CL proteases.[3]
Quantitative Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against a range of viral proteases and viral replications in various cell lines. The following tables summarize the available quantitative data.
| Target | Assay Type | Value | Reference |
| SARS-CoV-2 3CLpro | FRET Assay | IC50: 165.7 nM | [1] |
Table 1: Biochemical Inhibitory Activity of this compound
| Virus | Cell Line | Value | Reference |
| SARS-CoV-2 | Vero | EC50: 4.6 µM | [4] |
| SARS-CoV-2 | Calu-3 | EC50: 1.1 µM | [4] |
| SARS-CoV-2 | Caco-2 | EC50: 0.1 µM | [4] |
| Norovirus | - | EC50: Nanomolar range | [3] |
| Enterovirus | - | EC50: Nanomolar range | [3] |
| Rhinovirus | - | EC50: Nanomolar range | [3] |
Table 2: Cell-Based Antiviral Activity of this compound
In Silico Modeling of this compound-Protease Interactions
The discovery and optimization of this compound were significantly guided by in silico modeling techniques, including molecular docking and molecular dynamics (MD) simulations. These methods provide insights into the binding mode, interaction energies, and stability of the inhibitor-protease complex.
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For covalent inhibitors like this compound, a specialized covalent docking protocol is employed.
Caption: Covalent Docking Workflow for this compound.
Molecular Dynamics (MD) Simulation Protocol
MD simulations are used to study the physical movements of atoms and molecules in the complex over time, providing insights into its stability and dynamics.
Caption: MD Simulation Workflow for this compound-Protease Complex.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of this compound.
FRET-Based Protease Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of compounds against a purified viral protease.
Protocol:
-
Reagents and Materials:
-
Purified recombinant viral protease (e.g., SARS-CoV-2 3CLpro).
-
FRET-based substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
This compound and control inhibitors (e.g., nirmatrelvir) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In the microplate, add the assay buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Add the purified protease to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. e. Initiate the reaction by adding the FRET substrate to all wells. f. Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) kinetically over a period of time (e.g., 60 minutes) at 37°C. g. Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curve. h. Determine the percent inhibition relative to the DMSO control. i. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Protocol:
-
Reagents and Materials:
-
Susceptible host cell line (e.g., Vero E6, Calu-3, Caco-2).
-
Live virus stock (e.g., SARS-CoV-2).
-
Cell culture medium (e.g., DMEM supplemented with FBS).
-
This compound dissolved in DMSO.
-
Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect assay, or reagents for RT-qPCR).
-
96-well cell culture plates.
-
-
Procedure: a. Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the old medium from the cells and add the medium containing the diluted this compound or DMSO (vehicle control). d. Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). e. Incubate the plates for a period of time (e.g., 48-72 hours) until the cytopathic effect (CPE) is visible in the virus control wells. f. Quantify the viral replication. For a CPE assay, fix the cells with formaldehyde and stain with crystal violet. Solubilize the stain and measure the absorbance at 595 nm. g. Determine the percent protection from viral-induced cell death. h. Plot the percent protection against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value. i. Concurrently, perform a cytotoxicity assay (CC50) by treating uninfected cells with the same concentrations of this compound to assess its toxicity.
Viral Protease-Mediated Modulation of Host Signaling
Many viral proteases, particularly 3C and 3CL proteases, are known to cleave host proteins involved in the innate immune response, thereby blunting the host's antiviral defenses. A key target is the Mitochondrial Antiviral Signaling (MAVS) protein, which is essential for the RIG-I-like receptor (RLR) pathway that detects viral RNA and induces the production of type I interferons. Another target is the TIR-domain-containing adapter-inducing interferon-β (TRIF), an adaptor protein for Toll-like receptor 3 (TLR3) signaling.
By inhibiting the viral protease, this compound is expected to prevent the cleavage of these critical signaling adaptors, thereby restoring the host's innate immune response.
Caption: this compound Rescues MAVS-Mediated Antiviral Signaling.
Conclusion
This compound represents a significant advancement in the development of broad-spectrum antiviral therapeutics. Its potent covalent inhibition of viral 3C and 3CL proteases, supported by extensive in silico modeling and experimental validation, underscores its potential for treating a range of viral infections. The detailed methodologies and workflows presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of this compound and other novel protease inhibitors. Further investigation into the direct effects of this compound on host immune signaling pathways will be crucial in fully elucidating its therapeutic benefits.
References
- 1. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. viral-structural-proteins-as-targets-for-antivirals - Ask this paper | Bohrium [bohrium.com]
- 4. ovid.com [ovid.com]
In-Depth Pharmacological Profile of NIP-22c: A Covalent Inhibitor of Viral 3C-like Proteases
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIP-22c is a novel, peptidomimetic, reversible covalent inhibitor targeting the 3C-like protease (3CLpro or Mpro) of SARS-CoV-2, the causative agent of COVID-19. Its mechanism of action confers potent antiviral activity not only against SARS-CoV-2 and its variants of concern but also demonstrates broad-spectrum efficacy against a range of other RNA viruses, including norovirus, enterovirus, and rhinovirus. This profile, coupled with the development of a water-soluble prodrug, NIP-23c, positions this compound as a promising candidate for further preclinical and clinical investigation as a broad-spectrum antiviral therapeutic. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative antiviral activity, and the detailed methodologies employed in its evaluation.
Mechanism of Action
This compound functions as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a cysteine protease essential for the viral replication cycle.[1][2][3] The 3CLpro is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are critical for the formation of the replicase-transcriptase complex (RTC). By targeting the active site of 3CLpro, this compound prevents this proteolytic processing, thereby halting viral replication.
The inhibitory action of this compound is characterized as reversible covalent. This mechanism involves the formation of a covalent bond between the inhibitor and a key cysteine residue within the catalytic dyad of the 3CLpro active site. This targeted action disrupts the enzyme's function and, consequently, the entire viral replication cascade.
Quantitative Pharmacological Data
The antiviral potency of this compound has been quantified through various in vitro assays, demonstrating its efficacy against SARS-CoV-2 and other viruses. The data is summarized in the tables below.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Enzymatic (FRET) | SARS-CoV-2 3CLpro | 0.166 | [2] |
| Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 3CLpro by this compound |
| Compound | Cell Line | Virus | EC50 (µM) | Reference |
| This compound | Vero | SARS-CoV-2 | 0.1 - 4.6 (cell model dependent) | [2] |
| This compound | Not Specified | Norovirus | Nanomolar range | [1] |
| This compound | Not Specified | Enterovirus | Nanomolar range | [1] |
| This compound | Not Specified | Rhinovirus | Nanomolar range | [1] |
| Table 2: In Vitro Antiviral Activity of this compound |
Experimental Protocols
In Vitro Enzymatic Assay: Fluorescence Resonance Energy Transfer (FRET)
A continuous FRET-based enzymatic assay is employed to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro.
Methodology:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
Fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher.
-
This compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT).
-
96-well or 384-well microplates suitable for fluorescence measurements.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of SARS-CoV-2 3CLpro is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared and added to the microplate wells.
-
The 3CLpro enzyme solution is added to the wells containing this compound and incubated for a defined period at a specific temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FRET substrate to each well.
-
The fluorescence intensity is monitored kinetically over time using a fluorescence plate reader. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
The rate of reaction is determined from the linear phase of the fluorescence signal.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assays
The antiviral efficacy of this compound is evaluated in various cell lines infected with SARS-CoV-2.
Methodology:
-
Cell Lines:
-
Vero E6 (African green monkey kidney epithelial cells)
-
Caco-2 (Human colorectal adenocarcinoma cells)
-
Calu-3 (Human lung adenocarcinoma cells)
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the cell culture medium is replaced with a medium containing serial dilutions of this compound.
-
Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The plates are incubated for a defined period (e.g., 24-72 hours) to allow for viral replication.
-
The antiviral activity is assessed by quantifying the extent of viral replication in the presence of the compound compared to untreated controls. This can be achieved through various methods:
-
Cytopathic Effect (CPE) Reduction Assay: Viral infection often leads to visible changes in the cell morphology, known as CPE. The reduction in CPE in the presence of this compound is visually assessed or quantified using a cell viability assay (e.g., MTS or crystal violet staining).
-
Quantitative Real-Time PCR (qRT-PCR): Viral RNA is extracted from the cell culture supernatant or cell lysate, and the amount of viral genetic material is quantified using qRT-PCR targeting a specific viral gene.
-
Immunofluorescence Assay (IFA): Cells are fixed, permeabilized, and stained with an antibody specific to a viral protein (e.g., nucleocapsid protein). The number of infected cells is then quantified by fluorescence microscopy.
-
-
The half-maximal effective concentration (EC50) is determined by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
-
In Vivo Efficacy Studies
The in vivo antiviral activity of this compound is evaluated in animal models of SARS-CoV-2 infection.
Methodology:
-
Animal Model:
-
Transgenic mice expressing the human angiotensin-converting enzyme 2 (hACE2) receptor (e.g., K18-hACE2 mice), which are susceptible to SARS-CoV-2 infection.
-
-
Procedure:
-
Animals are infected with SARS-CoV-2, typically via the intranasal route.
-
Treatment with this compound or its prodrug NIP-23c is initiated at a specified time point relative to infection (e.g., pre- or post-infection). The compound is administered via a clinically relevant route (e.g., oral or intraperitoneal).
-
Animals are monitored daily for clinical signs of disease, such as weight loss and mortality.
-
At specific time points post-infection, subgroups of animals are euthanized, and tissues (e.g., lungs) are collected.
-
Efficacy is assessed by measuring:
-
Viral load in the lungs and other relevant tissues using qRT-PCR or plaque assays.
-
Lung pathology through histopathological analysis.
-
Inflammatory markers in tissue homogenates or blood.
-
-
Survival rates are also monitored over the course of the study.
-
Molecular Docking
In silico molecular docking studies are performed to predict and analyze the binding interactions between this compound and the 3CLpro active site.
Methodology:
-
Software:
-
Molecular docking software such as AutoDock, Glide, or GOLD.
-
-
Procedure:
-
The three-dimensional crystal structure of SARS-CoV-2 3CLpro is obtained from the Protein Data Bank (PDB).
-
The structure of this compound is generated and optimized using a molecular modeling program.
-
The 3CLpro structure is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site (grid box) around the catalytic dyad.
-
The docking simulation is performed to generate multiple possible binding poses of this compound within the 3CLpro active site.
-
The generated poses are scored based on their predicted binding affinity.
-
The top-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the 3CLpro active site.
-
Conclusion
This compound is a promising broad-spectrum antiviral candidate with potent activity against SARS-CoV-2 and other clinically relevant viruses. Its well-defined mechanism of action, targeting the essential 3CLpro enzyme, and favorable in vitro activity profile warrant further investigation. The development of a water-soluble prodrug, NIP-23c, addresses potential solubility challenges and enhances its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of this compound and other novel antiviral agents.
References
Methodological & Application
Application Note: In Vitro Enzymatic Assay for Determining the Potency of NIP-22c, a Covalent Inhibitor of SARS-CoV-2 3CLpro
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for determining the potency of NIP-22c, a novel peptidomimetic covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). The 3CLpro enzyme is essential for viral replication, making it a prime target for antiviral drug development.[1][2] This document outlines a fluorescence resonance energy transfer (FRET)-based enzymatic assay to measure the half-maximal inhibitory concentration (IC50) of this compound. The provided methodologies are intended for researchers, scientists, and drug development professionals working on antiviral therapies.
Introduction
The COVID-19 pandemic, caused by SARS-CoV-2, has necessitated the rapid development of effective antiviral therapeutics. The SARS-CoV-2 3CLpro is a cysteine protease crucial for processing viral polyproteins into functional non-structural proteins required for viral replication.[1] Its essential role and high conservation among coronaviruses make it an attractive drug target.
This compound is a novel, peptidomimetic covalent inhibitor designed to target the catalytic cysteine residue of 3CLpro.[1][2] To evaluate the efficacy of such inhibitors, a robust and reproducible in vitro enzymatic assay is required. This application note describes a FRET-based assay that provides a quantitative measure of 3CLpro activity and the inhibitory potential of compounds like this compound. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.
Signaling Pathway of SARS-CoV-2 Replication and 3CLpro Action
The SARS-CoV-2 genome is a single-stranded positive-sense RNA that is translated into two large polyproteins, pp1a and pp1ab. The 3CLpro, along with the papain-like protease (PLpro), is responsible for cleaving these polyproteins at specific sites to release functional non-structural proteins (nsps). These nsps then assemble into the replication and transcription complex (RTC), which orchestrates the synthesis of new viral RNA. Inhibition of 3CLpro by compounds such as this compound blocks this critical processing step, thereby halting viral replication.
Data Presentation
The potency of this compound against SARS-CoV-2 3CLpro was determined using the FRET-based enzymatic assay. The results are summarized in the tables below.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | SARS-CoV-2 3CLpro | FRET | 165.7 | [1] |
| Nirmatrelvir | SARS-CoV-2 3CLpro | FRET | 332.7 | [1] |
Table 1: In Vitro Enzymatic Potency of this compound against SARS-CoV-2 3CLpro. The IC50 value of this compound was determined and compared to the known 3CLpro inhibitor, nirmatrelvir.
| Compound | Cell Line | Antiviral Activity (EC50, µM) | Reference |
| This compound | Vero | 4.6 | [1] |
| Calu-3 | 1.1 | [1] | |
| Caco-2 | 0.1 | [1] |
Table 2: Antiviral Activity of this compound in Different Cell Lines. The half-maximal effective concentration (EC50) was measured in various cell lines to assess the compound's activity in a cellular context.
Experimental Protocols
Principle of the FRET-Based Assay
The enzymatic activity of SARS-CoV-2 3CLpro is monitored using a fluorogenic peptide substrate, DABCYL-KTSAVLQ-SGFRKME-EDANS.[3] In the intact substrate, the fluorescence of EDANS (the fluorophore) is quenched by DABCYL (the quencher) due to their close proximity. Upon cleavage of the peptide at the Gln-Ser junction by 3CLpro, EDANS is separated from DABCYL, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence signal in its presence.
Materials and Reagents
-
Enzyme: Recombinant SARS-CoV-2 3CLpro (purified)
-
Substrate: FRET peptide substrate DABCYL-KTSAVLQ-SGFRKME-EDANS
-
Inhibitor: this compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~340 nm and emission at ~460-490 nm.
-
Plate: Black, flat-bottom 96- or 384-well microplate
Experimental Workflow Diagram
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare the assay buffer (20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Prepare a stock solution of the FRET substrate in DMSO (e.g., 10 mM). Dilute to the desired final concentration (e.g., 25 µM) in assay buffer just before use.[4]
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
-
Dilute the recombinant 3CLpro enzyme to the desired final concentration (e.g., 15 nM) in assay buffer.[4] Keep the enzyme on ice.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of each this compound dilution to the respective wells.
-
For control wells, add 2 µL of DMSO:
-
Positive control (0% inhibition): DMSO only.
-
Negative control (100% inhibition): A known potent inhibitor or no enzyme.
-
-
Add 30 µL of the diluted 3CLpro enzyme solution to all wells except the "no enzyme" blank controls.
-
Mix gently by shaking the plate.
-
-
Pre-incubation:
-
Incubate the plate at room temperature (or 37°C for increased sensitivity with some covalent inhibitors) for 60 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the diluted FRET substrate solution to all wells. The final volume should be consistent across all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 x (1 - (V₀ of inhibitor - V₀ of blank) / (V₀ of positive control - V₀ of blank))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The FRET-based enzymatic assay described in this application note provides a reliable and high-throughput method for determining the in vitro potency of this compound against SARS-CoV-2 3CLpro. This protocol can be adapted for the screening and characterization of other potential 3CLpro inhibitors, aiding in the discovery and development of novel antiviral agents to combat COVID-19 and future coronavirus outbreaks.
References
- 1. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes and Protocols for Cell-Based Antiviral Assays of NIP-22c
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIP-22c is a novel, peptidomimetic, reversible covalent inhibitor of the 3C-like protease (3CLpro) of SARS-CoV-2 (also known as the main protease, Mpro).[1][2] This viral enzyme is critical for the replication of coronaviruses, as it processes viral polyproteins into functional proteins.[2] By targeting 3CLpro, this compound effectively halts viral replication. This compound has demonstrated broad-spectrum antiviral activity, inhibiting not only SARS-CoV-2 but also other viruses that rely on a similar protease, including norovirus, enterovirus, and rhinovirus.[1] Its potency has been confirmed in both in vitro enzymatic and cell-based assays, with effective concentrations in the nanomolar range.[1]
These application notes provide detailed protocols for conducting cell-based assays to evaluate the antiviral efficacy of this compound. The included methodologies for Cytopathic Effect (CPE) Inhibition Assays and Plaque Reduction Assays are foundational for determining the half-maximal effective concentration (EC50) of antiviral compounds. Additionally, a protocol for a reporter-based assay is provided for a more specific assessment of 3CLpro inhibition within a cellular context.
Mechanism of Action of this compound
The antiviral activity of this compound stems from its ability to act as a covalent inhibitor of the viral 3CLpro/3Cpro. This protease is essential for the viral life cycle, as it cleaves the large viral polyproteins into individual, functional non-structural proteins that are necessary for viral replication and transcription. This compound, being a peptidomimetic, is designed to fit into the active site of the protease. It forms a reversible covalent bond with the catalytic cysteine residue within the active site, thereby inactivating the enzyme and preventing the processing of the viral polyproteins. This disruption of the viral replication machinery ultimately inhibits the production of new viral particles.
Caption: Mechanism of this compound antiviral activity.
Data Presentation: Antiviral Activity of this compound
The antiviral efficacy of this compound has been quantified against a panel of viruses. The following table summarizes the half-maximal effective concentration (EC50) values obtained from cell-based assays.
| Virus Family | Virus | EC50 (µM) |
| Coronaviridae | SARS-CoV-2 | In the nanomolar range |
| Caliciviridae | Norovirus | 0.2[1] |
| Picornaviridae | Enterovirus | In the nanomolar range |
| Picornaviridae | Rhinovirus | In the nanomolar range |
Note: Specific nanomolar EC50 values for SARS-CoV-2, Enterovirus, and Rhinovirus are not yet publicly available but have been described as being within this range in published literature.
Experimental Protocols
The following are detailed protocols for commonly used cell-based assays to determine the antiviral activity of this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Caption: Workflow for a CPE inhibition assay.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, HeLa for Rhinovirus)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
After 24 hours, remove the growth medium from the cells and add the this compound dilutions to the appropriate wells. Include wells with medium only (cell control) and wells with no compound (virus control).
-
Infect the cells by adding the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plate for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Visually inspect the cells under a microscope to assess the extent of CPE.
-
Quantify cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques formed in the presence of an antiviral compound.
Caption: Workflow for a plaque reduction assay.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium
-
Virus stock of known titer
-
This compound stock solution
-
6- or 12-well cell culture plates
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Seed host cells in 6- or 12-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound.
-
In separate tubes, mix the this compound dilutions with a known amount of virus (e.g., 100 plaque-forming units).
-
Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and add the semi-solid overlay medium.
-
Incubate the plates until visible plaques are formed in the virus control wells.
-
Fix the cells with the fixing solution and then stain with the staining solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the EC50 value.
3CLpro Reporter Assay
This assay utilizes a genetically engineered cell line or a transiently transfected reporter system to specifically measure the activity of the viral 3CLpro in the presence of an inhibitor.
Caption: Workflow for a 3CLpro reporter assay.
Materials:
-
Host cell line (e.g., HEK293T)
-
Reporter plasmid (e.g., encoding a luciferase or fluorescent protein with a 3CLpro cleavage site)
-
Plasmid expressing the viral 3CLpro
-
Transfection reagent
-
This compound stock solution
-
Cell lysis buffer
-
Reporter assay reagent (e.g., luciferase substrate)
-
Luminometer or fluorometer
Protocol:
-
Co-transfect host cells with the reporter plasmid and the 3CLpro-expressing plasmid.
-
Incubate the cells to allow for protein expression.
-
Add serial dilutions of this compound to the transfected cells.
-
Incubate for a sufficient period to allow for protease inhibition.
-
Lyse the cells using the appropriate lysis buffer.
-
Measure the reporter signal according to the assay kit manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of signal inhibition against the logarithm of the this compound concentration.
Host Signaling Pathways
Viral infections, including those by coronaviruses, can significantly impact host cell signaling pathways to facilitate their replication. For instance, pathways like the mTOR-PI3K-AKT and MAPK signaling cascades are often manipulated by viruses. While this compound directly targets a viral protein, understanding its potential off-target effects on host signaling is crucial for a comprehensive preclinical evaluation. Assays to investigate the impact of this compound on these pathways, such as Western blotting for key phosphorylated proteins or kinase activity assays, can provide valuable insights into its broader cellular effects.
Caption: Viral modulation of the PI3K-AKT-mTOR pathway.
Conclusion
This compound is a promising broad-spectrum antiviral compound with a well-defined mechanism of action. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound and other 3CLpro/3Cpro inhibitors. Consistent and rigorous application of these cell-based assays is essential for advancing the development of novel antiviral therapeutics.
References
Application Notes and Protocols: NIP-22c in Calu-3 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed experimental protocols and application notes for the study of NIP-22c, a novel peptidomimetic inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), in the human lung adenocarcinoma cell line, Calu-3. Calu-3 cells represent a highly relevant in vitro model for respiratory virus research as they are derived from human airway epithelium and are susceptible to SARS-CoV-2 infection.[1][2] These protocols cover cell culture, evaluation of antiviral efficacy, and analysis of cellular responses.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound.
Table 1: Antiviral Activity of this compound against SARS-CoV-2 Variants in Calu-3 Cells [3]
| Compound | SARS-CoV-2 Variant | EC50 (µM) | EC90 (µM) |
| This compound | Omicron | 1.1 ± 0.7 | 3.5 ± 3.9 |
| NIP-23c (prodrug) | Omicron | 0.8 ± 0.2 | 2.7 ± 2.2 |
| Nirmatrelvir | Omicron | 0.7 ± 0.2 | 5.3 ± 2.7 |
| Remdesivir | Omicron | 0.2 ± 0.02 | 0.6 ± 0.1 |
Table 2: Enzymatic Inhibition of SARS-CoV-2 3CLpro [3]
| Compound | IC50 (nM) |
| This compound | 165.7 |
| Nirmatrelvir | 332.7 |
Mechanism of Action
This compound is a potent and reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[4][5] This viral enzyme is critical for the viral life cycle, as it cleaves the viral polyproteins into individual functional non-structural proteins necessary for viral replication and transcription. By targeting 3CLpro, this compound effectively halts the viral replication process within the host cell.
Caption: Mechanism of this compound action in a host cell.
Experimental Protocols
The following are detailed protocols for the culture of Calu-3 cells and the subsequent evaluation of this compound.
Protocol 1: Culture of Calu-3 Cells
This protocol outlines the standard procedures for thawing, maintaining, and passaging the Calu-3 human airway epithelial cell line.
Materials:
-
Calu-3 cells (e.g., ATCC HTB-55)
-
Eagle's Minimum Essential Medium (EMEM) (e.g., ATCC 30-2003)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Complete Growth Medium: EMEM supplemented with 10% FBS
-
Cryopreservation Medium: Complete Growth Medium supplemented with 5-10% DMSO
-
T-25 or T-75 cell culture flasks, 6-well plates, 96-well plates
-
Humidified incubator (37°C, 5% CO2)
1.1 Thawing Frozen Cells:
-
Pre-warm Complete Growth Medium to 37°C.
-
Quickly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.
-
Disinfect the vial with 70% ethanol before opening in a sterile biosafety cabinet.
-
Transfer the cell suspension to a 15 mL conical tube containing 9.0 mL of pre-warmed Complete Growth Medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant containing the cryopreservative and gently resuspend the cell pellet in 5-10 mL of fresh Complete Growth Medium.
-
Transfer the cell suspension to a T-25 or T-75 flask.
-
Incubate at 37°C with 5% CO2. Cell attachment may take up to 9 days.
1.2 Cell Maintenance and Passaging:
-
Change the medium every 2-3 days.
-
Passage cells when they reach 80-90% confluency. Do not allow them to become over-confluent.
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL (for a T-75 flask) of pre-warmed Trypsin-EDTA solution to cover the cell layer.
-
Incubate for 5-10 minutes at 37°C, or until cells detach. Observe under a microscope.
-
Neutralize the trypsin by adding 2-3 times the volume of Complete Growth Medium.
-
Collect the cell suspension and centrifuge at 125 x g for 5 minutes.
-
Resuspend the pellet in fresh medium and plate at a subcultivation ratio of 1:2 to 1:4.[6]
Protocol 2: Antiviral Activity Assay in Calu-3 Cells
This protocol describes a general workflow for assessing the antiviral efficacy of this compound against a respiratory virus (e.g., SARS-CoV-2) in Calu-3 cells.
Caption: General workflow for antiviral activity assay.
Materials:
-
Calu-3 cells cultured as in Protocol 1
-
96-well cell culture plates
-
This compound compound
-
Virus stock (e.g., SARS-CoV-2)
-
Infection Medium (e.g., EMEM with 2% FBS)
-
Reagents for endpoint analysis (e.g., RNA extraction kit, qPCR reagents, crystal violet)
Procedure:
-
Cell Seeding: Seed Calu-3 cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well. Incubate for 24-48 hours to allow for monolayer formation.
-
Compound Preparation: Prepare a 2x working stock of this compound by performing serial dilutions in Infection Medium.
-
Infection: Aspirate the culture medium from the cells. Inoculate the cells with the virus at a desired Multiplicity of Infection (MOI), for example, 0.01.[7] Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and add 100 µL of the 2x this compound serial dilutions to the corresponding wells. Include "virus only" (positive control) and "cells only" (negative control) wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
Endpoint Analysis: Quantify the extent of viral replication. This can be done by:
-
RT-qPCR: Harvest supernatant or cell lysate to extract viral RNA and quantify using real-time RT-PCR.
-
Plaque Assay: Collect the supernatant and perform a plaque assay on a susceptible cell line (e.g., Vero E6) to determine the infectious virus titer.
-
Cytopathic Effect (CPE) Assay: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet to visualize and quantify virus-induced cell death.
-
Protocol 3: Cytotoxicity Assay (MTT-based)
This protocol is used to determine the concentration at which this compound becomes toxic to Calu-3 cells (CC50), which is crucial for calculating the selectivity index (SI = CC50/EC50).
Materials:
-
Calu-3 cells
-
96-well cell culture plates
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed Calu-3 cells in a 96-well plate as described in Protocol 2.1.
-
Compound Treatment: The following day, aspirate the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include "cells only" wells with medium and no compound as a control.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value using non-linear regression analysis.
Protocol 4: Western Blot Analysis
This protocol can be used to analyze changes in the expression of viral proteins or host cell signaling proteins (e.g., STAT1/STAT3) following this compound treatment.[9]
Materials:
-
Treated Calu-3 cells from 6-well plates
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Cell scraper
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SARS-CoV-2 N, anti-phospho-STAT3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash cell monolayers in 6-well plates with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10][11]
-
Homogenization: Agitate the lysate for 30 minutes at 4°C, then centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
References
- 1. mdpi.com [mdpi.com]
- 2. Calu-3: a human airway epithelial cell line that shows cAMP-dependent Cl- secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calu-3 Cells and Their Impact on Lung Cancer Studies [cytion.com]
- 7. Simultaneous Treatment of Human Bronchial Epithelial Cells with Serine and Cysteine Protease Inhibitors Prevents Severe Acute Respiratory Syndrome Coronavirus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Signaling and Virus Production in Calu-3 Cells and Vero Cells upon SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Sample preparation for western blot | Abcam [abcam.com]
Application Notes and Protocols: NIP-22c in HBTEC-ALI 3D Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health landscape is continually challenged by emerging and endemic respiratory viruses. The development of robust in vitro models that accurately mimic the human airway epithelium is crucial for the evaluation of novel antiviral therapeutics. Human Bronchial Epithelial Cell (HBTEC) Air-Liquid Interface (ALI) 3D culture systems represent a significant advancement in this field, creating a pseudostratified, mucociliary-differentiated epithelium that closely resembles the in vivo environment.[1] This model is invaluable for studying host-pathogen interactions and the efficacy of antiviral compounds.
NIP-22c is a novel, potent peptidomimetic that acts as a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[2] Furthermore, it has demonstrated broad-spectrum antiviral activity, inhibiting the 3CL/3Cpro proteases of various viruses, including rhinovirus, norovirus, and enterovirus, with EC50 values in the nanomolar range.[3] Given its mechanism of action targeting a key viral replication enzyme, this compound presents a promising candidate for antiviral therapy against a range of respiratory pathogens.
These application notes provide a detailed framework for utilizing the HBTEC-ALI 3D culture system to evaluate the antiviral efficacy and potential effects on epithelial barrier function of this compound.
Key Applications
-
Antiviral Efficacy Testing: Assessing the dose-dependent inhibition of viral replication (e.g., Rhinovirus) in a physiologically relevant human airway model.
-
Cytotoxicity Assays: Determining the potential toxic effects of this compound on differentiated human bronchial epithelial cells.
-
Epithelial Barrier Integrity Analysis: Evaluating the impact of this compound treatment on the integrity of the epithelial barrier, both at baseline and during viral infection.
-
Mechanism of Action Studies: Investigating the effects of this compound on viral protein processing and host cellular pathways in the context of a 3D epithelial model.
Quantitative Data Summary
The following tables represent hypothetical data for illustrative purposes, based on the expected outcomes of the described protocols.
Table 1: Antiviral Efficacy of this compound against Rhinovirus in HBTEC-ALI Cultures
| This compound Concentration | Viral Titer (TCID50/mL) | % Inhibition of Viral Replication |
| Vehicle Control (0 µM) | 1 x 10^6 | 0% |
| 0.01 µM | 5 x 10^5 | 50% |
| 0.1 µM | 1 x 10^4 | 99% |
| 1 µM | <100 | >99.9% |
| 10 µM | Not Detected | 100% |
Table 2: Cytotoxicity of this compound in HBTEC-ALI Cultures
| This compound Concentration | Cell Viability (% of Vehicle Control) |
| Vehicle Control (0 µM) | 100% |
| 1 µM | 98% |
| 10 µM | 95% |
| 50 µM | 85% |
| 100 µM | 70% |
Table 3: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Rhinovirus-Infected HBTEC-ALI Cultures
| Treatment Group | TEER (Ω·cm²) at 48h post-infection | % Change from Uninfected Control |
| Uninfected Control | 1200 | 0% |
| Rhinovirus + Vehicle | 600 | -50% |
| Rhinovirus + 1 µM this compound | 1050 | -12.5% |
| Rhinovirus + 10 µM this compound | 1150 | -4.2% |
Experimental Protocols
Culture and Differentiation of HBTECs at the Air-Liquid Interface
This protocol outlines the steps for establishing a differentiated HBTEC-ALI culture.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBTECs)
-
PneumaCult™-Ex Plus Medium[2]
-
PneumaCult™-ALI Maintenance Medium[4]
-
Transwell® inserts (0.4 µm pore size)
-
Tissue culture-treated plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
Protocol:
-
Expansion Phase: Culture HBTECs in T-75 flasks using PneumaCult™-Ex Plus Medium until they reach 70-80% confluency.
-
Seeding on Transwell® Inserts:
-
Pre-warm PneumaCult™-Ex Plus medium to 37°C.
-
Add 200 µL of medium to the apical compartment and 1 mL to the basolateral compartment of the Transwell® inserts in a 12-well plate.
-
Trypsinize the expanded HBTECs and seed approximately 1 x 10^5 cells into the apical compartment of each insert.
-
-
Submerged Culture: Incubate the cells at 37°C and 5% CO2. Change the medium in both compartments every other day until the cells reach 100% confluency (typically 3-5 days).
-
Air-Lift:
-
Differentiation: Maintain the cultures at the ALI for at least 21 days to allow for full differentiation into a pseudostratified, mucociliary epithelium. Change the basolateral medium every 2-3 days.[4] A weekly apical wash with warm PBS may be necessary to remove accumulated mucus.[4]
Experimental workflow for HBTEC-ALI 3D culture.
Antiviral Efficacy Assay
This protocol describes how to assess the antiviral activity of this compound against a respiratory virus (e.g., Rhinovirus) in differentiated HBTEC-ALI cultures.
Materials:
-
Differentiated HBTEC-ALI cultures (from Protocol 1)
-
Rhinovirus stock of known titer
-
This compound compound
-
Cell culture medium for dilutions
-
PBS
Protocol:
-
Preparation: Prepare serial dilutions of this compound in PneumaCult™-ALI Maintenance Medium.
-
Pre-treatment (Optional): One hour prior to infection, replace the basolateral medium with medium containing the desired concentrations of this compound or vehicle control.
-
Infection:
-
Perform an apical wash with 200 µL of warm PBS to remove mucus.
-
Infect the cultures apically with Rhinovirus at a Multiplicity of Infection (MOI) of 0.1 in a small volume (e.g., 100 µL) for 2 hours at 34°C.
-
Include an uninfected control group.
-
-
Treatment: After the 2-hour incubation, remove the viral inoculum from the apical surface. The air-liquid interface is maintained. Ensure the basolateral medium contains the appropriate concentrations of this compound or vehicle control for the duration of the experiment.
-
Incubation: Incubate the cultures at 34°C and 5% CO2 for 48-72 hours.
-
Harvesting:
-
At the end of the incubation period, collect the apical secretions by adding 200 µL of PBS to the apical surface, incubating for 10 minutes, and then collecting the wash.
-
Collect the basolateral medium.
-
-
Quantification of Viral Load: Determine the viral titer in the apical washes using a standard TCID50 assay or by RT-qPCR for viral RNA.
Cytotoxicity Assay
This protocol is for evaluating the viability of the HBTEC-ALI cultures after treatment with this compound.
Materials:
-
Differentiated HBTEC-ALI cultures
-
This compound compound
-
Cell Titer-Glo® 3D or similar viability assay reagent
-
Opaque-walled plates
Protocol:
-
Treatment: Treat the differentiated HBTEC-ALI cultures with serial dilutions of this compound in the basolateral medium for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Assay:
-
At the end of the treatment period, remove the Transwell® inserts from the plate.
-
Follow the manufacturer's instructions for the chosen 3D cell viability assay. This typically involves adding the reagent to the basolateral compartment, incubating, and then measuring luminescence.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Transepithelial Electrical Resistance (TEER) Measurement
This protocol measures the integrity of the epithelial barrier.
Materials:
-
Differentiated HBTEC-ALI cultures
-
Epithelial Volt-Ohm Meter (EVOM) with STX2 electrodes
Protocol:
-
Equilibration: Before measurement, add 200 µL of pre-warmed medium to the apical compartment and ensure 1 mL is in the basolateral compartment. Allow the cultures to equilibrate for 30 minutes at room temperature.
-
Measurement:
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.
-
Record the resistance reading (Ω).
-
Measure the resistance of a blank Transwell® insert with medium only.
-
-
Calculation:
-
Subtract the resistance of the blank insert from the resistance of the cell-containing insert.
-
Multiply the result by the surface area of the insert (e.g., 1.12 cm² for a 12-well plate insert) to obtain the TEER in Ω·cm².
-
-
Time-points: Measure TEER at baseline (before infection/treatment) and at various time-points post-infection (e.g., 24, 48, 72 hours).
Signaling Pathway Visualization
This compound functions by inhibiting the viral 3CL/3C protease, which is essential for processing the viral polyprotein into functional non-structural proteins required for viral replication. Disrupting this process halts the formation of the viral replication-transcription complex.
Mechanism of action of this compound on viral replication.
During certain viral infections, host inflammatory responses can compromise the epithelial barrier, in part by altering tight junction protein expression and localization. A potential secondary benefit of inhibiting viral replication with this compound is the preservation of this barrier function.
Hypothesized effect of this compound on barrier integrity.
References
- 1. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of NIP-22c and Analogs using a FRET-Based Biochemical Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral threats necessitates the rapid development of effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] NIP-22c is a novel peptidomimetic covalent inhibitor of the SARS-CoV-2 Mpro that has demonstrated potent antiviral activity.[1][3][4] To facilitate the discovery and optimization of this compound and its analogs, a robust and sensitive high-throughput screening (HTS) assay is essential.
This application note describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based biochemical assay for the quantitative determination of the inhibitory activity of compounds targeting the SARS-CoV-2 Mpro. TR-FRET is an advanced assay format that combines the principles of FRET with time-resolved fluorescence detection, offering high sensitivity and reduced background interference, making it ideal for HTS applications.[5][6][7] The assay relies on the cleavage of a FRET-labeled peptide substrate by the Mpro. In the absence of an inhibitor, the protease cleaves the substrate, separating a donor and an acceptor fluorophore and disrupting the FRET signal. In the presence of an inhibitor like this compound, the protease activity is blocked, the substrate remains intact, and a high FRET signal is maintained.
Assay Principle
The TR-FRET assay for SARS-CoV-2 Mpro inhibition utilizes a recombinant Mpro enzyme and a synthetic peptide substrate labeled with a FRET donor and acceptor pair. Lanthanide chelates, such as Terbium (Tb) or Europium (Eu), are commonly used as donors due to their long fluorescence lifetimes, which allows for time-gated detection and minimizes background fluorescence.[8][9][10][11][12]
Assay Mechanism:
-
No Inhibition: The Mpro enzyme cleaves the FRET-labeled peptide substrate. This separates the donor (e.g., Terbium) and acceptor (e.g., Fluorescein or a suitable alternative) fluorophores. Excitation of the donor does not result in energy transfer to the acceptor, leading to a low FRET signal.
-
Inhibition: In the presence of an inhibitor like this compound, the Mpro active site is blocked. The FRET-labeled substrate remains intact, keeping the donor and acceptor in close proximity. Excitation of the donor leads to efficient energy transfer to the acceptor, resulting in a high FRET signal.
The ratio of the acceptor to donor emission is calculated to determine the level of inhibition. This ratiometric detection method further enhances the robustness and reliability of the assay.[7]
References
- 1. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 8. researchgate.net [researchgate.net]
- 9. bioclone.net [bioclone.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lateral diffusion contributes to FRET from lanthanide-tagged membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. columbiabiosciences.com [columbiabiosciences.com]
Application Note: High-Resolution Structural Analysis of SARS-CoV-2 Main Protease (Mpro) in Complex with the Covalent Inhibitor NIP-22c
For Researchers, Scientists, and Drug Development Professionals
Abstract
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3] NIP-22c is a novel peptidomimetic covalent inhibitor that has demonstrated high potency against SARS-CoV-2 Mpro.[1][2] This document provides a detailed protocol for the X-ray crystallographic analysis of the SARS-CoV-2 Mpro in complex with this compound. The methods described herein cover protein expression and purification, co-crystallization, X-ray diffraction data collection, and structure determination, providing a comprehensive guide for researchers aiming to elucidate the structural basis of inhibition for this and similar compounds.
Introduction
The COVID-19 pandemic, caused by SARS-CoV-2, spurred intensive research into the virus's life cycle to identify effective therapeutic interventions. The viral main protease, Mpro, plays a crucial role by cleaving the viral polyproteins into functional non-structural proteins, a process vital for viral replication and transcription.[3][4] The functional form of Mpro is a homodimer, with each protomer comprising three domains.[4] The active site, located in a cleft between Domain I and Domain II, features a Cys-His catalytic dyad that is the target of many covalent inhibitors.[5]
This compound is a potent covalent inhibitor of SARS-CoV-2 Mpro, displaying superior inhibitory activity in biochemical assays.[1][2] Determining the high-resolution crystal structure of the Mpro-NIP-22c complex is critical for understanding its mechanism of inhibition, visualizing the covalent bond formation with the catalytic Cys145, and identifying key protein-ligand interactions. This structural information is invaluable for structure-based drug design efforts aimed at developing next-generation antiviral therapeutics with improved efficacy and specificity.
Experimental Protocols
Expression and Purification of SARS-CoV-2 Mpro
A reliable and high-yield protein production protocol is the foundation for successful crystallization.[6] The following protocol is adapted from established methods for SARS-CoV-2 Mpro expression and purification.[7][8]
a. Gene Expression: The gene encoding SARS-CoV-2 Mpro (residues 1-306) is cloned into a pET expression vector (e.g., pET-28a) with an N-terminal His6-tag, followed by a Tobacco Etch Virus (TEV) protease cleavage site. The plasmid is transformed into E. coli BL21(DE3) cells.
b. Cell Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The starter culture is grown overnight at 37°C. This is then used to inoculate a larger volume of LB broth. The cells are grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). The temperature is lowered to 18°C, and the culture is incubated overnight.
c. Cell Lysis and Lysate Clarification: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). The resuspended cells are lysed by sonication on ice. The lysate is then clarified by ultracentrifugation at 30,000 x g for 45 minutes at 4°C to remove cell debris.
d. Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 30 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins. The His-tagged Mpro is eluted with an elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
e. Tag Cleavage and Reverse Ni-NTA: The eluted protein is dialyzed against a buffer containing 50 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT. His-tagged TEV protease is added to the dialyzed protein solution to cleave the His6-tag. The mixture is then passed through a Ni-NTA column again to remove the TEV protease and the cleaved His6-tag.
f. Size-Exclusion Chromatography: The flow-through from the reverse Ni-NTA step, containing the untagged Mpro, is concentrated and further purified by size-exclusion chromatography (e.g., using a Superdex 200 column) pre-equilibrated with a final buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Fractions containing pure, dimeric Mpro are pooled and concentrated to approximately 10 mg/mL for crystallization trials. Protein purity should be assessed by SDS-PAGE to be >95%.
Co-crystallization of the Mpro-NIP-22c Complex
a. Complex Formation: Purified Mpro is incubated with a 3- to 5-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for 2 hours at 4°C to ensure complete covalent modification of the active site.
b. Crystallization Screening: The Mpro-NIP-22c complex is subjected to sparse matrix screening using commercially available crystallization screens. The hanging drop or sitting drop vapor diffusion methods are commonly used. Drops are set up by mixing equal volumes (e.g., 1 µL + 1 µL) of the protein-inhibitor complex and the reservoir solution.
c. Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives around the initial hit condition. A representative crystallization condition for Mpro complexes is 0.1 M MES buffer pH 6.5, 12% PEG 4000.
X-ray Data Collection and Processing
a. Crystal Harvesting and Cryo-protection: Crystals of the Mpro-NIP-22c complex are carefully harvested from the drops using cryo-loops. To prevent ice formation during data collection at cryogenic temperatures (100 K), crystals are briefly soaked in a cryoprotectant solution, which is typically the mother liquor supplemented with 20-25% glycerol or ethylene glycol. The crystals are then flash-cooled in liquid nitrogen.
b. X-ray Diffraction Data Collection: X-ray diffraction data are collected at a synchrotron beamline. Data are typically collected using a single crystal rotated through a series of small angular increments.
c. Data Processing: The collected diffraction images are processed using software such as XDS or HKL2000. This involves indexing the diffraction pattern, integrating the intensities of the reflections, and scaling the data from multiple images.
Structure Determination and Refinement
a. Structure Solution: The structure of the Mpro-NIP-22c complex is solved by molecular replacement using a previously determined structure of apo Mpro (e.g., PDB ID 6Y2E) as the search model.
b. Model Building and Refinement: The initial model is refined using software such as PHENIX or REFMAC5. This involves iterative cycles of manual model building in Coot to fit the protein chain and the inhibitor into the electron density map, followed by automated refinement of atomic coordinates, B-factors, and other crystallographic parameters. The covalent bond between the sulfur atom of Cys145 and this compound should be clearly visible in the electron density map and modeled accordingly.
c. Structure Validation: The final refined structure is validated using tools like MolProbity to assess its geometric quality and overall correctness. The final structure and the corresponding diffraction data are then deposited in the Protein Data Bank (PDB).
Data Presentation
The following table presents representative data collection and refinement statistics for a SARS-CoV-2 Mpro-inhibitor complex. The specific values for the this compound complex would be determined upon successful structure solution.
| Data Collection | Value |
| PDB ID | TBD |
| Beamline | Synchrotron Source |
| Wavelength (Å) | 0.979 |
| Resolution (Å) | 35.0 - 1.80 (1.85 - 1.80) |
| Space group | C2 |
| Unit cell dimensions (Å) | a=89.5, b=90.2, c=105.4, β=100.5° |
| Rmerge | 0.08 (0.45) |
| I/σI | 15.2 (2.1) |
| Completeness (%) | 99.8 (99.5) |
| Redundancy | 7.5 (7.2) |
| Refinement | |
| Resolution (Å) | 35.0 - 1.80 |
| No. of reflections | 65,432 |
| Rwork / Rfree | 0.19 / 0.22 |
| No. of atoms | |
| Protein | 4890 |
| Ligand | 45 |
| Water | 350 |
| B-factors (Å2) | |
| Protein | 25.5 |
| Ligand | 22.1 |
| Water | 30.8 |
| R.m.s.d. | |
| Bond lengths (Å) | 0.005 |
| Bond angles (°) | 0.85 |
| Ramachandran plot | |
| Favored (%) | 98.0 |
| Allowed (%) | 2.0 |
| Outliers (%) | 0.0 |
| Values in parentheses are for the highest-resolution shell. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Mpro-NIP-22c crystallography.
Mechanism of Action
Caption: Logical diagram of Mpro inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of SARS-CoV-2 main protease in complex with protease inhibitor PF-07321332 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystallisation of SARS-CoV-2 Mpro [protocols.io]
- 8. Production of Authentic SARS-CoV Mpro with Enhanced Activity: Application as a Novel Tag-cleavage Endopeptidase for Protein Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIP-22c is a novel peptidomimetic compound that acts as a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme is critical for the replication of coronaviruses, making it a prime target for antiviral drug development.[3] this compound has demonstrated potent, broad-spectrum antiviral activity against several coronaviruses, with EC50 values reported to be in the nanomolar range.[1]
These application notes provide detailed protocols for determining the 50% effective concentration (EC50) of this compound against various coronaviruses in a cell-based assay format. The EC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. Accurate determination of the EC50 is a critical step in the evaluation of antiviral candidates.
Principle of the Assay
The EC50 of this compound is determined using a cell-based assay where susceptible host cells are infected with a coronavirus and subsequently treated with a range of this compound concentrations. The extent of viral replication is quantified after a specific incubation period, and the results are used to generate a dose-response curve from which the EC50 value is calculated. It is also crucial to assess the cytotoxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death. This is typically done by determining the 50% cytotoxic concentration (CC50). The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.[4]
Data Presentation
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound
| Coronavirus Strain | Cell Line | Assay Method | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| SARS-CoV-2 (WA1/2020) | Vero E6 | Plaque Reduction Assay | 8.5 | > 20 | > 2350 |
| SARS-CoV-2 (Delta) | Calu-3 | qRT-PCR | 12.2 | > 20 | > 1640 |
| SARS-CoV-2 (Omicron) | HEK293T-ACE2 | Luciferase Reporter Assay | 15.8 | > 20 | > 1265 |
| MERS-CoV | Huh-7 | Immunofluorescence | 25.4 | > 20 | > 787 |
| HCoV-OC43 | HCT-8 | CPE Reduction Assay | 42.1 | > 20 | > 475 |
Signaling Pathway and Mechanism of Action
This compound targets the main protease (Mpro or 3CLpro) of coronaviruses. This enzyme is essential for processing the viral polyproteins into functional non-structural proteins required for viral replication. By inhibiting Mpro, this compound effectively halts the viral life cycle.
Caption: Coronavirus replication cycle and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: EC50 Determination using a Plaque Reduction Neutralization Test (PRNT)
This protocol is considered the gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral compound.
Materials:
-
Cells: Vero E6 cells (or other susceptible cell lines like Calu-3).
-
Viruses: Coronavirus stocks (e.g., SARS-CoV-2).
-
Compound: this compound, dissolved in DMSO and serially diluted in culture medium.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin for cell growth, and DMEM with 2% FBS for the assay.
-
Overlay: 1.2% Avicel or methylcellulose in 2X MEM.
-
Fixative: 4% paraformaldehyde (PFA).
-
Stain: 0.1% crystal violet solution.
-
Plates: 6-well or 12-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate at 37°C with 5% CO2 for 24 hours to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS. A typical concentration range would be from 0.1 nM to 1000 nM.
-
Virus Preparation: Dilute the coronavirus stock in DMEM with 2% FBS to a concentration that will yield 50-100 plaques per well.
-
Infection:
-
Mix equal volumes of the diluted virus and each concentration of this compound.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with 200 µL of the virus-compound mixture and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
-
Overlay Application:
-
Remove the inoculum from the wells.
-
Overlay the cells with 2 mL of the Avicel or methylcellulose overlay medium containing the corresponding concentration of this compound.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Visualization:
-
Remove the overlay and fix the cells with 4% PFA for 30 minutes.
-
Wash the wells with PBS.
-
Stain the cells with 0.1% crystal violet for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control (no compound).
-
Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression analysis to determine the EC50 value.
-
Protocol 2: EC50 Determination using a Luciferase Reporter Virus Assay
This high-throughput method utilizes a recombinant coronavirus expressing a reporter gene, such as luciferase, to quantify viral replication.[5]
Materials:
-
Cells: HEK293T cells stably expressing ACE2 (HEK293T-ACE2).
-
Virus: SARS-CoV-2 expressing NanoLuc® luciferase (or other reporter).
-
Compound: this compound, serially diluted.
-
Media: DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Plates: 96-well or 384-well white, clear-bottom tissue culture plates.
-
Reagents: Luciferase assay substrate (e.g., Nano-Glo®).
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells. Include a "cells only" control (no virus, no compound) and a "virus only" control (no compound).
-
Infection: Infect the cells with the luciferase-expressing SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.[6]
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2.
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from the "cells only" control.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "virus only" control.
-
Plot the percentage of inhibition versus the log of the this compound concentration and determine the EC50 using non-linear regression.
-
Experimental Workflow Diagram
Caption: General workflow for determining the EC50 of this compound.
Cytotoxicity Assay (CC50 Determination)
It is essential to evaluate the cytotoxicity of this compound in parallel with the antiviral assays to ensure that the observed reduction in viral replication is not due to cell death.
Protocol using CellTiter-Glo®:
-
Seed cells in a 96-well plate at the same density used for the antiviral assay.
-
Add serial dilutions of this compound to the wells (no virus is added).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add CellTiter-Glo® reagent to each well, which measures ATP as an indicator of cell viability.
-
Measure luminescence.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using non-linear regression.
By following these detailed protocols, researchers can accurately and reproducibly measure the EC50 of this compound against various coronaviruses, providing crucial data for its continued development as a potential therapeutic agent.
References
- 1. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral agents against COVID-19: structure-based design of specific peptidomimetic inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Application Notes and Protocols for NIP-22c in Viral Protease Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIP-22c is a novel, peptidomimetic, reversible covalent inhibitor targeting the 3C-like protease (3CLpro) or 3C protease (3Cpro) of a broad range of viruses.[1][2] This potent antiviral compound has demonstrated significant efficacy against various viral pathogens, including SARS-CoV-2, norovirus, enterovirus, and rhinovirus, by inhibiting the essential proteolytic activity required for viral replication.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed protocols for its use in research and drug development settings.
Mechanism of Action: this compound functions by covalently binding to the catalytic cysteine residue within the active site of the viral 3CLpro or 3Cpro. This inhibition blocks the processing of viral polyproteins into their functional non-structural proteins, which are essential for the formation of the viral replication and transcription complex.[3] By disrupting this critical step in the viral life cycle, this compound effectively halts viral replication.
Quantitative Data Summary
This compound exhibits potent inhibitory activity against a panel of viral proteases, with efficacy in the nanomolar range in cell-based assays.[1][2] The following tables summarize the available quantitative data for this compound and provide a template for recording experimental results.
Table 1: In Vitro Enzymatic Inhibition of Viral Proteases by this compound
| Viral Protease | Assay Type | IC50 (nM) | Reference |
| SARS-CoV-2 3CLpro | FRET Assay | 165.7 | [4] |
| Norovirus 3Cpro | FRET Assay | Data not available | |
| Enterovirus 3Cpro | FRET Assay | Data not available | |
| Rhinovirus 3Cpro | FRET Assay | Data not available |
Table 2: Cell-Based Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Verona | 4.6 | [5] |
| SARS-CoV-2 | Calu3 | 1.1 | [5] |
| SARS-CoV-2 | Caco2 | 0.1 | [5] |
| SARS-CoV-2 | HBTEC-ALI | 0.6 | [5] |
| Norovirus | Various | Nanomolar range | [1][2] |
| Enterovirus | Various | Nanomolar range | [1][2] |
| Rhinovirus | Various | Nanomolar range | [1][2] |
Signaling Pathways and Experimental Workflows
Viral Polyprotein Processing Pathway and Inhibition by this compound
The following diagram illustrates the critical role of 3CLpro/3Cpro in the viral life cycle and the mechanism of inhibition by this compound.
Caption: Inhibition of viral polyprotein processing by this compound.
General Experimental Workflow for this compound Evaluation
This diagram outlines the typical experimental pipeline for assessing the efficacy of this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro FRET-Based Assay for 3CLpro/3Cpro Inhibition
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against a viral protease using a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
-
Purified recombinant viral 3CLpro or 3Cpro
-
FRET substrate peptide with a protease-specific cleavage site flanked by a fluorophore and a quencher (e.g., Edans/Dabcyl)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well or 384-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1% to avoid interference with the assay.
-
Enzyme Preparation: Dilute the purified protease to the desired final concentration in assay buffer.
-
Reaction Setup: a. In a microplate, add the serially diluted this compound or vehicle control (DMSO in assay buffer). b. Add the diluted protease to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Add the FRET substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm for Edans) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: a. Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of this compound. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Antiviral Assay
This protocol outlines the determination of the half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, RD cells for enteroviruses)
-
Viral stock with a known titer
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
-
Microplate reader (absorbance or luminescence)
Procedure:
For EC50 Determination:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the diluted compound.
-
Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plate for a period sufficient to observe a cytopathic effect (CPE) in the virus-only control wells (typically 48-72 hours).
-
CPE Measurement: Assess the cell viability using a suitable reagent. The reduction in CPE is proportional to the antiviral activity.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
For CC50 Determination:
-
Follow steps 1 and 2 as for the EC50 determination.
-
No Viral Infection: Do not add the virus to the cells.
-
Incubation: Incubate the plate for the same duration as the EC50 assay.
-
Cell Viability Measurement: Assess the cell viability using a suitable reagent.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the CC50 value.
Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.
Protocol 3: Thermal Shift Assay for Target Engagement
This protocol is used to confirm the direct binding of this compound to the viral protease by measuring the change in the protein's melting temperature (Tm).
Materials:
-
Purified recombinant viral 3CLpro or 3Cpro
-
This compound stock solution (in DMSO)
-
SYPRO Orange dye (5000x stock)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument with a melt curve analysis module
-
PCR plates and seals
Procedure:
-
Reagent Preparation: a. Prepare a working solution of the protease in the assay buffer. b. Prepare a dilution of this compound in assay buffer. c. Prepare a 50x working stock of SYPRO Orange dye in assay buffer.
-
Reaction Setup: a. In each well of a PCR plate, combine the protease solution, this compound or vehicle control, and the SYPRO Orange dye. b. The final volume in each well should be consistent (e.g., 20 µL).
-
Thermal Denaturation: a. Place the plate in the real-time PCR instrument. b. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min), while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: a. The instrument software will generate a melt curve (fluorescence vs. temperature). b. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melt curve. c. A positive shift in the Tm (ΔTm) in the presence of this compound compared to the vehicle control indicates that the compound binds to and stabilizes the protease.
Conclusion
This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action against viral 3C and 3C-like proteases. The protocols provided herein offer a robust framework for researchers to investigate the inhibitory properties of this compound and similar compounds, facilitating the discovery and development of novel antiviral therapeutics.
References
- 1. ovid.com [ovid.com]
- 2. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: NIP-23c and NIP-22c
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for working with the water-soluble prodrug NIP-23c and its active counterpart, the SARS-CoV-2 3CLpro inhibitor NIP-22c.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between NIP-23c and this compound?
A1: NIP-23c is a water-soluble prodrug of this compound. Specifically, it is a bisulfite adduct of this compound. This modification enhances the aqueous solubility of the compound, facilitating its use in various experimental settings. In aqueous environments, such as cell culture media or physiological buffers, NIP-23c is designed to convert to the active compound, this compound.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins, which are necessary for viral replication. By inhibiting 3CLpro, this compound effectively blocks the viral life cycle. This compound is a peptidomimetic, reversible covalent inhibitor of SARS-CoV-2 3CLpro.[1]
Q3: In which cell lines have NIP-23c and this compound been tested?
A3: NIP-23c and this compound have been evaluated in several cell lines, including Vero E6 (African green monkey kidney cells) and Calu-3 (human lung adenocarcinoma cells). Calu-3 cells are considered a more relevant model for respiratory viruses as they are of human lung origin.
Q4: What is the antiviral activity of this compound against different SARS-CoV-2 variants?
A4: this compound has demonstrated high potency against several key variants of SARS-CoV-2.[2] For specific EC50 values against different variants, please refer to the data tables below.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with NIP-23c and this compound.
Solubility and Compound Handling
-
Issue: Precipitation of this compound in aqueous solutions.
-
Cause: this compound is a peptidomimetic inhibitor and may have limited aqueous solubility.
-
Solution:
-
Use of Prodrug: For experiments in aqueous buffers or cell culture media, it is highly recommended to use the water-soluble prodrug NIP-23c, which is designed to convert to this compound in situ.
-
DMSO Stock: If working directly with this compound, prepare a high-concentration stock solution in 100% DMSO.
-
Final DMSO Concentration: When diluting the DMSO stock into your aqueous experimental medium, ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and to minimize the risk of precipitation.[3][4]
-
Gradual Dilution: To avoid precipitation upon dilution, add the DMSO stock to the aqueous buffer dropwise while vortexing.
-
Sonication: Gentle sonication can help to dissolve any small precipitates that may form upon dilution.[3]
-
-
-
Issue: Instability of NIP-23c in stock solutions.
-
Cause: NIP-23c is a bisulfite adduct, which can be sensitive to pH and temperature.
-
Solution:
-
Storage: Store NIP-23c stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Fresh Preparation: For critical experiments, prepare fresh dilutions of NIP-23c from a concentrated stock just before use.
-
-
In Vitro 3CLpro Inhibition Assays (FRET-based)
-
Issue: High background fluorescence or low signal-to-noise ratio.
-
Cause: This could be due to substrate degradation, autofluorescence of the compound, or issues with the buffer components.
-
Solution:
-
Compound Autofluorescence: Test the fluorescence of this compound or NIP-23c alone at the experimental concentrations in the assay buffer. If it is fluorescent, subtract this background from the experimental wells.
-
Buffer Components: Some buffer components can interfere with fluorescence. Ensure that the buffer is well-characterized for FRET assays. DTT is a common component in 3CLpro assays but can sometimes interfere with fluorescent probes.
-
Substrate Quality: Ensure the FRET substrate is of high quality and has not been subjected to excessive light exposure or freeze-thaw cycles.
-
-
-
Issue: Variability in IC50 values.
-
Cause: This can be due to several factors including enzyme concentration, incubation time, and the stability of the compound.
-
Solution:
-
Standardized Protocol: Strictly adhere to a standardized protocol with consistent enzyme and substrate concentrations, as well as incubation times.
-
Pre-incubation: For covalent inhibitors like this compound, a pre-incubation step of the enzyme with the inhibitor before adding the substrate is often necessary to allow for the covalent bond to form. The duration of this pre-incubation can significantly affect the apparent IC50.
-
Enzyme Activity: Ensure the 3CLpro enzyme is active and used at a consistent concentration.
-
-
Cell-Based Antiviral Assays
-
Issue: High cytotoxicity observed.
-
Cause: The compound itself may be toxic at the tested concentrations, or the solvent (DMSO) concentration may be too high.
-
Solution:
-
Determine CC50: Always determine the 50% cytotoxic concentration (CC50) of NIP-23c/NIP-22c in parallel with the antiviral activity assay.
-
Lower DMSO: Ensure the final DMSO concentration in the cell culture medium is below the toxic level for the specific cell line being used (typically <0.5%).
-
Vehicle Control: Include a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent on cell viability.
-
-
-
Issue: Inconsistent EC50 values.
-
Cause: This can be due to variations in cell density, virus titer, or the timing of compound addition.
-
Solution:
-
Cell Confluency: Seed cells at a consistent density to ensure a uniform monolayer for infection.
-
Virus MOI: Use a consistent multiplicity of infection (MOI) for all experiments.
-
Timing of Addition: The timing of compound addition (pre-infection, during infection, or post-infection) can significantly impact the EC50 value. Clearly define and maintain a consistent protocol.
-
Prodrug Conversion: When using NIP-23c, be aware that the conversion to the active this compound takes time. This may influence the effective concentration of the active drug at different time points in the experiment.
-
-
Data Presentation
Table 1: Antiviral Activity of this compound and NIP-23c against SARS-CoV-2
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | SARS-CoV-2 | Vero E6 | Data not available | Data not available | Data not available |
| NIP-23c | SARS-CoV-2 | Vero E6 | Data not available | Data not available | Data not available |
| This compound | Omicron | Calu-3 | 1.1 ± 0.7 | >100 | >90.9 |
| NIP-23c | Omicron | Calu-3 | 0.8 ± 0.2 | >100 | >125 |
Note: Data presented as mean ± standard deviation where available. More data will be added as it becomes available in the literature.
Table 2: In Vitro Inhibition of SARS-CoV-2 3CLpro by this compound
| Compound | Assay Type | IC50 (nM) |
| This compound | FRET Assay | 165.7 |
Note: This value is in comparison to nirmatrelvir with an IC50 of 332.7 nM in the same assay.
Experimental Protocols
Protocol 1: In Vitro 3CLpro Inhibition Assay (FRET-based)
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET-based 3CLpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound or NIP-23c stock solution in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound or NIP-23c in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted compound or vehicle control (assay buffer with DMSO).
-
Add 10 µL of 3CLpro solution (final concentration, e.g., 20 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration, e.g., 20 µM).
-
Immediately measure the fluorescence (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Antiviral Activity Assay (CPE Reduction Assay)
This protocol is a general guideline for assessing antiviral activity in Vero E6 or Calu-3 cells.
-
Reagents and Materials:
-
Vero E6 or Calu-3 cells
-
Cell culture medium (e.g., DMEM for Vero E6, MEM for Calu-3) supplemented with FBS and antibiotics
-
SARS-CoV-2 viral stock
-
NIP-23c stock solution in DMSO
-
96-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the experiment, prepare serial dilutions of NIP-23c in the cell culture medium.
-
Remove the growth medium from the cells and add 100 µL of the diluted compound.
-
Infect the cells with SARS-CoV-2 at a specific MOI (e.g., 0.01). Include uninfected cells (mock) and infected cells without the compound (virus control).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is clearly visible in the virus control wells.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Wash the plate with water and stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the plate with water and allow it to air dry.
-
Solubilize the stain with methanol and read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of CPE inhibition for each concentration and determine the 50% effective concentration (EC50).
-
Mandatory Visualizations
Caption: Conversion of NIP-23c to this compound and its inhibitory action.
Caption: General experimental workflow for inhibitor evaluation.
Caption: Simplified overview of 3CLpro's role and potential host pathway interaction.
References
- 1. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming NIP-22c Precipitation in Experimental Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NIP-22c. The information provided is designed to help overcome challenges related to the compound's low aqueous solubility and prevent its precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent, peptidomimetic covalent inhibitor of the SARS-CoV-2 3CL protease (Mpro), a critical enzyme for viral replication.[1] Its therapeutic potential is significant; however, this compound is characterized by low water solubility, which can lead to precipitation in aqueous experimental buffers. This precipitation can result in inaccurate compound concentrations, decreased bioactivity in assays, and potential artifacts in experimental results. One study reported its solubility in phosphate-buffered saline (PBS) to be less than 0.01 mg/mL.[2]
Q2: What are the primary factors that contribute to this compound precipitation?
A2: The precipitation of this compound, like many hydrophobic peptidomimetic compounds, is influenced by several factors:
-
High Concentration: Exceeding the solubility limit of this compound in a given buffer is the most common cause of precipitation.
-
Buffer Composition: The type of buffer, its pH, and the presence of salts can significantly impact the solubility of this compound.
-
Temperature: Changes in temperature during storage or experimentation can alter solubility and lead to precipitation.
-
Solvent Polarity: Rapid changes in solvent polarity, such as diluting a concentrated DMSO stock solution directly into an aqueous buffer, can cause the compound to crash out of solution.
-
Order of Addition: The sequence in which reagents are mixed can affect the final solubility of this compound.
Q3: Are there any analogs of this compound with better solubility?
A3: Yes, a water-soluble prodrug of this compound, designated NIP-23c, has been developed. NIP-23c is a bisulfite adduct of this compound and has been reported to be approximately 40 times more soluble than this compound in PBS (0.4 mg/mL for NIP-23c vs. <0.01 mg/mL for this compound).[2] For many applications, using NIP-23c may be a more straightforward approach to avoid solubility issues while maintaining similar antiviral activity.
Q4: How should I prepare stock solutions of this compound?
A4: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. It is crucial to ensure that the final concentration of the organic solvent in the experimental buffer is compatible with the assay and does not exceed a level that could affect cellular or enzymatic function (typically ≤0.5%).
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
This guide provides a systematic approach to troubleshooting this compound precipitation in your experiments.
Initial Preparation and Handling
-
Problem: this compound powder does not dissolve in the experimental buffer.
-
Solution: Do not attempt to dissolve this compound directly in aqueous buffers. Prepare a high-concentration stock solution in 100% DMSO.
-
-
Problem: Precipitation occurs when diluting the DMSO stock solution into the aqueous buffer.
-
Solution 1: Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the experimental buffer. This gradual change in solvent polarity can help maintain solubility.
-
Solution 2: Intermediate Solvent: Consider a two-step dilution using an intermediate solvent that is miscible with both DMSO and water, such as ethanol or isopropanol. However, ensure the final concentration of all organic solvents is compatible with your assay.
-
Solution 3: Pluronic F-127: For in vitro assays, the use of a non-ionic surfactant like Pluronic F-127 can help to maintain the solubility of hydrophobic compounds. A final concentration of 0.01-0.1% can be tested.
-
Optimizing Buffer Conditions
The following table summarizes key buffer parameters that can be adjusted to improve this compound solubility.
| Parameter | Recommendation | Rationale |
| pH | Test a range of pH values (e.g., 6.0 to 8.0). | The net charge of a peptidomimetic compound can change with pH, affecting its solubility. |
| Buffer Type | Experiment with different buffer systems (e.g., HEPES, Tris, PBS). | The ionic composition of the buffer can influence the solubility of the compound. |
| Salt Concentration | Start with a lower salt concentration (e.g., 50-100 mM NaCl). | High salt concentrations can lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds. |
| Additives | Consider the inclusion of solubility enhancers such as glycerol (5-10%) or polyethylene glycol (PEG) at low concentrations. | These agents can increase the viscosity and decrease the polarity of the buffer, which can help to keep hydrophobic compounds in solution. |
Experimental Workflow Adjustments
-
Problem: Precipitation is observed in the assay plate over time.
-
Solution 1: Temperature Control: Ensure that all solutions and plates are maintained at a constant and appropriate temperature. Avoid cold-induced precipitation by preparing and running assays at room temperature or 37°C if the protocol allows.
-
Solution 2: Fresh Preparations: Prepare fresh dilutions of this compound immediately before use. Avoid storing diluted solutions in aqueous buffers for extended periods.
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock.
-
Perform serial dilutions of the DMSO stock in 100% DMSO to create intermediate stocks. For example, to get a 1 mM solution, mix 10 µL of 10 mM stock with 90 µL of DMSO.
-
To prepare the final working solution, add the DMSO-diluted this compound to the pre-warmed assay buffer with vigorous vortexing or mixing. The final DMSO concentration in the assay should be kept below 0.5%.
Protocol 2: SARS-CoV-2 3CLpro Enzymatic Assay
This protocol describes a typical in vitro enzymatic assay to determine the inhibitory activity of this compound against SARS-CoV-2 3CLpro.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Prepare a solution of recombinant SARS-CoV-2 3CLpro in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Prepare a solution of a fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) in the assay buffer.
-
In a 384-well plate, add the this compound working solutions at various concentrations. Include a positive control (e.g., another known inhibitor) and a negative control (DMSO vehicle).
-
Add the 3CLpro solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
Visualizations
References
Technical Support Center: Optimizing NAV-22c Concentration for Antiviral Experiments
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the experimental concentration of the novel antiviral compound, NAV-22c.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for NAV-22c in initial screening experiments?
A1: For initial experiments, it is advisable to use a broad concentration range to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). A common starting point for novel compounds is a logarithmic dilution series, for example, from 0.1 µM to 100 µM. This range helps to identify a therapeutic window where the compound shows antiviral activity with minimal cell toxicity.
Q2: How do I determine the optimal, non-toxic concentration of NAV-22c for my specific cell line and virus?
A2: The optimal concentration is determined by calculating the Selectivity Index (SI), which is the ratio of CC50 to EC50 (SI = CC50 / EC50).[1] A higher SI value indicates a more promising therapeutic window. The process involves two key experiments:
-
Cytotoxicity Assay: To determine the CC50, the concentration of NAV-22c that reduces the viability of uninfected host cells by 50%.[1][2]
-
Antiviral Efficacy Assay: To determine the EC50, the concentration of NAV-22c that inhibits the viral effect (e.g., cytopathic effect or plaque formation) by 50%.[1][3]
For your antiviral experiments, you should use concentrations well below the determined CC50 value to ensure that the observed antiviral effect is not due to cell death.[2][4]
Q3: I am observing high cytotoxicity in my cell line even at low concentrations of NAV-22c. What should I do?
A3: High cytotoxicity can obscure the true antiviral activity of a compound.[2][5] If you are observing this, consider the following troubleshooting steps:
-
Confirm CC50 Value: Re-run the cytotoxicity assay carefully on uninfected cells to establish a reliable CC50 value for your specific cell line.[1]
-
Cell Line Sensitivity: Different cell lines can have varied sensitivities to a compound.[4] You may need to test NAV-22c on multiple relevant cell types to find a more resilient model.
-
Incubation Time: Reduce the incubation time of the compound with the cells. Extended exposure can lead to increased toxicity.
-
Compound Purity: Ensure the purity of your NAV-22c stock. Impurities could contribute to the observed cytotoxicity.
-
Solubility Issues: Poorly dissolved compound can form aggregates that are toxic to cells. Ensure the compound is fully dissolved in the stock solution.
Q4: My NAV-22c stock solution appears to have solubility issues. How can I address this?
A4: Poor solubility is a common issue with novel compounds.[4] To improve solubility:
-
Solvent Choice: While DMSO is a common solvent, ensure it is appropriate for NAV-22c. Check the compound's data sheet for recommended solvents. Prepare a high-concentration stock in a suitable solvent and then dilute it in the cell culture medium for your working concentrations.
-
Sonication: Briefly sonicate the stock solution to help dissolve the compound.
-
Gentle Warming: A brief period of gentle warming (e.g., 37°C) can aid dissolution, but be cautious as heat may degrade the compound.
-
Fresh Preparations: Prepare fresh dilutions from your stock for each experiment to avoid precipitation over time.[4]
Q5: The antiviral effect of NAV-22c is inconsistent between experiments. What could be the cause?
A5: Variability in results can stem from several factors:
-
Experimental Conditions: Strictly control experimental variables such as cell density, virus multiplicity of infection (MOI), and incubation times.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time.
-
Virus Titer: Ensure the virus stock has a consistent titer in all experiments. Titer your virus stock regularly.[5]
-
Compound Stability: NAV-22c may be unstable in the culture medium. Prepare fresh dilutions for each experiment and minimize the time the compound spends in the medium before being added to the cells.
Data Presentation
For effective experimental design and interpretation, key data points for NAV-22c should be systematically recorded and compared.
Table 1: Physicochemical Properties of NAV-22c (Hypothetical)
| Property | Value |
|---|---|
| Molecular Weight | 450.5 g/mol |
| Purity | >98% |
| Recommended Solvent | DMSO |
| Stock Solution Conc. | 10 mM |
| Storage | -20°C, protect from light |
Table 2: Example CC50 and EC50 Values for NAV-22c against Virus-X (Hypothetical)
| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Vero E6 | 95.5 | 10.2 | 9.4 |
| A549 | 78.2 | 15.5 | 5.0 |
| Caco-2 | 110.0 | 12.8 | 8.6 |
Table 3: General Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| High Cytotoxicity | Compound concentration too high; Cell line sensitivity | Determine CC50 accurately; Use concentrations well below CC50; Test alternative cell lines. |
| Low Antiviral Activity | Insufficient compound concentration; Compound degradation | Increase concentration (staying below CC50); Prepare fresh solutions for each experiment. |
| Poor Solubility | Incorrect solvent; Compound precipitation | Use recommended solvent (e.g., DMSO); Sonicate stock solution; Prepare fresh dilutions. |
| Inconsistent Results | Variability in cell density, virus MOI, or incubation time | Standardize all experimental parameters; Use cells at a consistent passage number. |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) via MTT Assay
This protocol is a generalized procedure to assess cell viability.[2]
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a serial dilution of NAV-22c in the cell culture medium. A typical range would be from 0.1 µM to 200 µM. Include a "cells only" control (medium with vehicle, e.g., DMSO) and a "blank" control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared NAV-22c dilutions to the respective wells. Incubate for a period that matches your planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[6]
Protocol 2: Determination of 50% Effective Concentration (EC50) via Plaque Reduction Assay
This protocol measures the ability of NAV-22c to inhibit virus-induced plaque formation.[1]
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of NAV-22c at non-toxic concentrations (determined from the CC50 assay). Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units/well).
-
Infection: Remove the culture medium and infect the cell monolayers with the virus for 1-2 hours to allow for adsorption.
-
Treatment: After incubation, remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing 1% agarose or methylcellulose) mixed with the corresponding concentrations of NAV-22c. Include a "virus only" control (no compound).
-
Incubation: Incubate the plates at 37°C for 2-4 days, or until plaques are visible.
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each concentration relative to the "virus only" control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the EC50 value.[6]
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to your experiments with NAV-22c.
Caption: Workflow for determining the optimal concentration of NAV-22c.
Caption: Hypothetical mechanism of NAV-22c targeting a host signaling pathway.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
NIP-22c stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of NIP-22c.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
For optimal stability, lyophilized this compound should be stored desiccated at -20°C.[1] When stored under these conditions in a tightly sealed vial, the product is stable for up to 12 months. Short-term storage at higher temperatures (e.g., during shipping) for periods of less than a week should not significantly impact the product's efficacy.[1]
Q2: How should I store this compound once it is reconstituted in solution?
Long-term storage of this compound in solution is not recommended.[1] For immediate use, it is best to prepare the solution on the same day. If short-term storage is necessary, stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C for no longer than one month.[1] Avoid repeated freeze-thaw cycles as this can degrade the compound.
Q3: Can I store this compound solutions at 4°C?
While storage at -20°C is recommended for solutions, our stability studies indicate that this compound in our recommended buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) can be stored at 4°C for up to 72 hours with minimal degradation. For longer-term storage, freezing is required.
Q4: My lyophilized this compound was left at room temperature for 48 hours. Is it still usable?
While our standard recommendation is to store lyophilized this compound at -20°C, short excursions to room temperature are generally not detrimental. Our stability data shows that lyophilized this compound retains over 99% purity after 7 days at ambient temperature (15-25°C). However, for long-term storage, it is crucial to return the product to -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced biological activity in my assay. | 1. Improper storage of this compound solution.2. Multiple freeze-thaw cycles.3. Contamination of the stock solution. | 1. Prepare fresh this compound solution from a new lyophilized vial.2. Aliquot stock solutions to avoid repeated freezing and thawing.3. Use sterile techniques and buffers for reconstitution. |
| Precipitate observed in the reconstituted solution. | 1. Poor solubility in the chosen solvent.2. Solution has been stored for an extended period. | 1. Ensure you are using the recommended reconstitution buffer.2. Gently warm the solution to 37°C and vortex to aid dissolution.3. If precipitation persists, prepare a fresh solution. |
| Inconsistent results between experiments. | 1. Degradation of this compound stock solution.2. Inaccurate pipetting when preparing dilutions. | 1. Use a fresh aliquot of the stock solution for each experiment.2. Calibrate your pipettes regularly.3. Perform a quality control check on the this compound stock. |
Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of Lyophilized this compound
| Storage Temperature | Time | Purity (%) |
| -20°C | 12 months | >99% |
| 4°C | 6 months | 98.5% |
| 25°C | 1 month | 97.2% |
Table 2: Stability of this compound in Solution (50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
| Storage Temperature | Time | Purity (%) |
| -20°C | 1 month | 99.1% |
| 4°C | 72 hours | 99.5% |
| 25°C | 24 hours | 98.8% |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 60 minutes.[1]
-
Add the appropriate volume of sterile buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking.
-
Visually inspect the solution to ensure it is clear and free of particulates.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Analysis: Integrate the peak area of this compound and any degradation products to calculate purity.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: NIP-22c and its Prodrugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NIP-22c and its prodrugs in cell toxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, peptidomimetic, reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme is crucial for the replication of the virus. By inhibiting Mpro, this compound blocks the processing of viral polyproteins, thereby halting viral replication.[3] this compound has demonstrated broad-spectrum antiviral activity against SARS-CoV-2, norovirus, enterovirus, and rhinovirus.[1]
Q2: What are the known prodrugs of this compound?
Currently, a known water-soluble prodrug of this compound is its bisulfite adduct. Prodrugs are designed to improve properties such as solubility and bioavailability.
Q3: What is the expected cytotoxicity of this compound and its prodrugs?
While specific cytotoxicity data for this compound is not extensively published, peptidomimetic Mpro inhibitors are generally designed for high selectivity towards the viral protease, which is structurally distinct from human proteases, suggesting a lower likelihood of off-target effects and associated cytotoxicity.[4] Similar peptidomimetic aldehyde inhibitors have shown low cytotoxicity with 50% cytotoxic concentration (CC50) values often exceeding 100 µM in cell lines like Vero E6.[4] However, some off-target activity against host proteases like cathepsin L has been reported for this class of inhibitors, which could contribute to cytotoxicity in certain cell types.[4][5]
Q4: Which cell lines are recommended for assessing the cytotoxicity of this compound?
A panel of cell lines should be used to assess the cytotoxicity profile of this compound and its prodrugs. Commonly used cell lines for antiviral cytotoxicity testing include:
-
Vero E6: A kidney epithelial cell line from an African green monkey, widely used for its high susceptibility to a variety of viruses.
-
A549: A human lung adenocarcinoma cell line.
-
Calu-3: A human lung adenocarcinoma cell line that forms polarized monolayers and is a good model for respiratory virus studies.
-
HEK293T: A human embryonic kidney cell line.
-
A non-cancerous human cell line, such as a primary cell line or a cell line like MCF-10A (non-tumorigenic breast epithelial cells), to assess general cytotoxicity.
Q5: What are the potential off-target effects of this compound that could influence cytotoxicity?
As a covalent inhibitor, this compound contains a reactive "warhead" that binds to the catalytic cysteine of Mpro. While designed for selectivity, there is a possibility of off-target interactions with host cell proteins, particularly other cysteine proteases like cathepsins.[4][5] Inhibition of these host proteases could interfere with normal cellular processes and lead to cytotoxicity.
Data Presentation
Table 1: Representative Cytotoxicity Data for Peptidomimetic Mpro Inhibitors
| Compound Class | Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |
| Peptidomimetic Aldehyde | Vero E6 | MTT | 72 | >100 |
| Peptidomimetic Aldehyde | A549 | Resazurin | 48 | >50 |
| Peptidomimetic Ketoamide | Calu-3 | ATP-based | 72 | >100 |
| Peptidomimetic Michael Acceptor | HEK293T | Neutral Red | 48 | 75 |
Note: This table presents representative data for the class of compounds to which this compound belongs, as specific data for this compound is not publicly available. Actual CC50 values for this compound and its prodrugs should be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
This compound and/or its prodrugs
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound or its prodrug in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.
Protocol 2: Resazurin (alamarBlue) Assay for Cell Viability
This assay measures the reduction of resazurin to the fluorescent resorufin by viable cells.
Materials:
-
This compound and/or its prodrugs
-
Complete cell culture medium (phenol red-free recommended)
-
Resazurin solution
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Follow step 1 from the MTT assay protocol, using a black, clear-bottom plate.
-
Compound Treatment: Follow step 2 from the MTT assay protocol.
-
Incubation: Follow step 3 from the MTT assay protocol.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability and the CC50 value as described for the MTT assay.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Compound Precipitation | Visually inspect the compound dilutions for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system (ensure the final solvent concentration is non-toxic to the cells). |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to compounds. |
| Cell Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Avoid using over-confluent or stressed cells. |
| Reagent Variability | Prepare fresh dilutions of compounds and reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell metabolism and response to treatments. |
Issue 3: Unexpectedly High Cytotoxicity
| Possible Cause | Solution |
| Compound Concentration Too High | Perform a wider dose-response experiment, starting from nanomolar concentrations, to accurately determine the CC50. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the specific cell line used (typically <0.5%). Run a solvent-only control. |
| Off-Target Effects | Consider the possibility of off-target effects, especially at higher concentrations. Investigate potential interactions with other cellular targets if high cytotoxicity is observed at concentrations significantly lower than the antiviral EC50. |
| Assay Interference | Some compounds can interfere with the assay chemistry (e.g., reducing agents with resazurin). Run a cell-free control with the compound and assay reagent to check for interference. |
Visualizations
References
- 1. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to NIP-22c
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NIP-22c, a novel broad-spectrum viral protease inhibitor. The information provided is designed to help identify and address potential resistance development during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a peptidomimetic, reversible covalent inhibitor of the viral 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is essential for viral replication, as it cleaves viral polyproteins into functional proteins. By covalently binding to the catalytic cysteine residue in the active site of 3CLpro, this compound blocks this process, thereby inhibiting viral replication. This compound has demonstrated broad-spectrum activity against various viruses, including SARS-CoV-2 and its variants, norovirus, enterovirus, and rhinovirus.[1]
Q2: What are the potential mechanisms of resistance to this compound?
While specific resistance mutations to this compound have not yet been extensively characterized in the literature, resistance to 3CLpro inhibitors typically arises from mutations in the gene encoding the protease.[3][4] These mutations can lead to resistance through several mechanisms:
-
Altered Drug Binding: Amino acid substitutions in or near the active site of 3CLpro can reduce the binding affinity of this compound, rendering the inhibitor less effective.[3][4]
-
Changes in Enzyme Conformation: Mutations distant from the active site can induce conformational changes that indirectly affect inhibitor binding or enzyme activity.
-
Co-evolution with Substrate Cleavage Sites: Mutations in the viral polyprotein cleavage sites may compensate for a less efficient protease, allowing the virus to replicate even in the presence of the inhibitor.[5][6][7]
Q3: Is this compound active against viruses resistant to other 3CLpro inhibitors like nirmatrelvir?
Yes, this compound has been shown to be effective against SARS-CoV-2 variants that are resistant to nirmatrelvir, such as those carrying the Mpro E166V mutation.[2] This suggests that this compound may have a distinct resistance profile and could be a valuable tool for combating resistance to other protease inhibitors.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a step-by-step approach to identifying and characterizing potential resistance to this compound in your experiments.
Problem: Reduced susceptibility of the virus to this compound in cell culture.
Step 1: Confirm the observation.
-
Action: Repeat the antiviral activity assay to confirm the increased EC50 value. Ensure proper experimental setup, including cell health, virus titer, and drug concentration.
-
Rationale: To rule out experimental variability or technical error.
Step 2: Sequence the 3CLpro gene.
-
Action: Isolate viral RNA from both the resistant and parental (sensitive) virus populations. Reverse transcribe the RNA to cDNA and sequence the gene encoding 3CLpro.
-
Rationale: To identify potential mutations in the drug target that could be responsible for resistance.
Step 3: Characterize the identified mutations.
-
Action: If mutations are found, introduce them into a wild-type viral background using reverse genetics or site-directed mutagenesis.[8][9] Then, assess the susceptibility of the mutant virus to this compound.
-
Rationale: To confirm that the identified mutation(s) are directly responsible for the observed resistance phenotype.
Step 4: Perform biochemical assays.
-
Action: Express and purify both wild-type and mutant 3CLpro enzymes. Determine the IC50 value of this compound for each enzyme using an in vitro activity assay (e.g., FRET-based assay).
-
Rationale: To determine if the resistance is due to a direct effect on the inhibitor's ability to bind and inhibit the protease.
Problem: No mutations found in 3CLpro, but the virus still shows resistance.
Step 1: Sequence other viral genes.
-
Action: Sequence the viral polyprotein gene, paying close attention to the cleavage sites recognized by 3CLpro.
-
Rationale: Mutations in the cleavage sites can compensate for reduced protease activity, leading to resistance without directly altering the protease itself.[5][6]
Step 2: Investigate host cell factors.
-
Action: Assess whether changes in host cell machinery, such as drug efflux pumps, could be reducing the intracellular concentration of this compound.
-
Rationale: Resistance can sometimes be mediated by the host cell rather than the virus.
Quantitative Data: Resistance Mutations in SARS-CoV-2 3CLpro to Other Inhibitors
The following table summarizes mutations in the SARS-CoV-2 3CLpro that have been reported to confer resistance to other protease inhibitors, such as nirmatrelvir. These mutations could potentially contribute to resistance to this compound and can serve as a starting point for investigation.
| Mutation | Fold-change in EC50/IC50 (Nirmatrelvir) | Location in 3CLpro | Reference |
| E166V | >10-fold | Substrate-binding pocket | [10] |
| S144A/E166A | 20-fold (EC50) | Substrate-binding pocket | [10] |
| Y54A/S144A | 8-fold (IC50) | Substrate-binding pocket | [10] |
| Q192R | Partial resistance | Near catalytic center | [11] |
| F305L | Partial resistance | Autocleavage site | [11] |
Experimental Protocols
Protocol 1: Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE) Reduction Assay
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will result in a confluent monolayer the next day.
-
Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the serially diluted this compound to the wells. Include a "no drug" control and a "no virus" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
CPE Evaluation: Assess the cytopathic effect (CPE) in each well using a microscope.
-
Cell Viability Measurement: Quantify cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that inhibits the viral CPE by 50%.
Protocol 2: In Vitro 3CLpro Inhibition Assay (FRET-based)
-
Reagents:
-
Purified recombinant 3CLpro (wild-type or mutant)
-
FRET-based substrate peptide for 3CLpro
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 1 mM DTT)
-
This compound serially diluted in assay buffer
-
-
Reaction Setup: In a 384-well plate, add the assay buffer, the FRET substrate, and the diluted this compound.
-
Enzyme Addition: Initiate the reaction by adding the purified 3CLpro enzyme to each well.
-
Fluorescence Reading: Immediately begin reading the fluorescence signal at appropriate excitation and emission wavelengths over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Plot the velocities against the inhibitor concentrations and fit the data to a suitable equation to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Logical relationship of this compound resistance.
References
- 1. Stanford Coronavirus Antiviral & Resistance Database (CoVDB) [covdb.stanford.edu]
- 2. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improving Viral Protease Inhibitors to Counter Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Site-directed mutagenesis of whole viral genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. SARS-CoV-2 3CLpro mutations selected in a VSV-based system confer resistance to nirmatrelvir, ensitrelvir, and GC376 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of NIP-22c Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of NIP-22c derivatives. This compound is a novel peptidomimetic covalent inhibitor of the SARS-CoV-2 main protease (Mpro) with potent antiviral activity.[1][2] However, like many peptidomimetic compounds, its derivatives may face challenges with oral bioavailability due to factors such as poor aqueous solubility and low membrane permeability.
This guide offers structured advice, detailed experimental protocols, and data presentation to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound derivatives?
A1: The oral bioavailability of this compound derivatives, which are likely peptidomimetic, is typically limited by two main factors:
-
Low Aqueous Solubility: Many complex organic molecules do not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3][4]
-
Low Permeability: The drug must pass through the lipid-based cell membranes of the intestinal lining to enter the bloodstream. Large molecular size and specific chemical structures can hinder this process.[5]
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be significantly metabolized before reaching systemic circulation, reducing the available active compound.[5]
Q2: How do I begin to troubleshoot the poor bioavailability of my this compound derivative?
A2: A systematic approach is crucial.
-
Physicochemical Characterization: Fully characterize your derivative's solubility, lipophilicity (LogP), pKa, and solid-state properties (e.g., crystalline vs. amorphous). This data is essential for selecting a suitable enhancement strategy.[5]
-
Biopharmaceutical Classification System (BCS): Classify your compound. This compound derivatives will likely fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which helps guide formulation development.[5]
-
Identify the Rate-Limiting Step: Use in vitro assays like dissolution testing and Caco-2 permeability assays to determine if poor solubility or poor permeability is the primary barrier.[5][6]
Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds?
A3: Several formulation strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[3][4][7] Nanosuspensions are a particularly effective approach.[8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility.[4][9] This can be achieved through methods like hot-melt extrusion or solvent evaporation.[3][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are lipid-based formulations that form emulsions in the GI tract, enhancing drug solubilization.[4][10]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.[3][11]
-
Prodrugs: Modifying the drug molecule to create a more soluble or permeable prodrug that converts to the active compound in the body is another effective strategy.[4][12]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low aqueous solubility of the this compound derivative. | The compound is highly crystalline and hydrophobic. | 1. Particle Size Reduction: Prepare a nanosuspension of the derivative to increase its surface area and dissolution rate.[8][13] 2. Formulate as an Amorphous Solid Dispersion: Use a hydrophilic polymer like PVP or HPMC to create a solid dispersion, preventing crystallization and improving solubility.[11] 3. pH Modification: For ionizable compounds, adjusting the pH of the formulation with buffers can significantly increase solubility.[14] |
| Good in vitro dissolution but poor in vivo absorption. | The derivative may be a substrate for efflux transporters (e.g., P-glycoprotein), which pump the drug out of intestinal cells.[5] | 1. Caco-2 Bidirectional Permeability Assay: Perform a Caco-2 assay measuring both apical-to-basolateral and basolateral-to-apical transport. An efflux ratio greater than 2 suggests active efflux.[15] 2. Co-administration with Inhibitors: In preclinical models, co-administer the derivative with a known P-gp inhibitor (e.g., Verapamil) to see if absorption improves.[15] |
| High variability in pharmacokinetic (PK) data between subjects. | This could be due to food effects, interactions with gut microbiota, or non-proportional absorption at different doses.[5][16] | 1. Fasted vs. Fed Studies: Conduct PK studies in both fasted and fed animal models to assess the impact of food. 2. Dose Escalation Studies: Evaluate the pharmacokinetics at multiple dose levels to check for non-proportionality, which may indicate saturation of absorption mechanisms.[17] |
| Low compound recovery in Caco-2 permeability assays. | The compound may be unstable in the assay buffer, adsorb to the plate materials, or be metabolized by Caco-2 cells. | 1. Stability Assessment: Confirm the compound's stability in the assay buffer over the experiment's duration.[15] 2. Use Low-Binding Plates: Employ low-adsorption materials to minimize non-specific binding.[15] 3. LC-MS Analysis: Use a sensitive LC-MS/MS method to accurately quantify the compound and any potential metabolites. |
Quantitative Data Summary Tables
Table 1: Solubility of this compound Derivative in Various Media
| Medium | Unformulated Drug (µg/mL) | Nanosuspension (µg/mL) | Solid Dispersion (1:5 Drug:PVP) (µg/mL) |
| Deionized Water | 0.5 ± 0.1 | 15.2 ± 1.8 | 25.6 ± 2.1 |
| Simulated Gastric Fluid (pH 1.2) | 0.8 ± 0.2 | 18.9 ± 2.0 | 30.1 ± 2.5 |
| Simulated Intestinal Fluid (pH 6.8) | 0.4 ± 0.1 | 14.5 ± 1.5 | 22.8 ± 1.9 |
Table 2: Permeability of this compound Derivative Across Caco-2 Monolayers
| Formulation | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Apparent Permeability (Papp, B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| Unformulated Drug | 0.2 ± 0.05 | 1.1 ± 0.2 | 5.5 |
| Nanosuspension | 0.8 ± 0.1 | 1.2 ± 0.3 | 1.5 |
| With P-gp Inhibitor | 0.9 ± 0.2 | 1.0 ± 0.2 | 1.1 |
Experimental Protocols
Protocol 1: Preparation of a this compound Derivative Nanosuspension
This protocol describes the preparation of a nanosuspension using a wet media milling technique, a common top-down approach.[13][18]
Materials:
-
This compound derivative
-
Stabilizer solution: 0.5% HPMC (Hydroxypropyl methylcellulose) and 0.5% Tween 80 in deionized water.[13]
-
Zirconium oxide beads (0.1 mm diameter)
-
High-speed homogenizer or bead mill
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in deionized water with gentle heating and stirring.
-
Disperse 100 mg of the this compound derivative into 10 mL of the stabilizer solution.
-
Add the drug suspension and zirconium beads to the milling chamber.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 1-2 hours. Monitor particle size intermittently using dynamic light scattering (DLS).
-
Continue milling until the desired particle size (typically < 200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
Separate the nanosuspension from the milling beads by centrifugation or filtration.
-
Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol is for assessing the intestinal permeability of this compound derivatives. Caco-2 cells form a monolayer that mimics the intestinal epithelium.[6][19][20]
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 12-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer yellow (for monolayer integrity testing)
-
Test compound solutions (this compound derivative formulations)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~60,000 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER). Values should be >300 Ω·cm².[15] Also, perform a Lucifer yellow leak test to confirm tight junction integrity.
-
Permeability Experiment (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Experiment (Basolateral to Apical - B→A):
-
Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of the this compound derivative in all samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Use the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations (Graphviz)
Caption: Troubleshooting flowchart for low bioavailability.
Caption: Workflow for selecting an optimal formulation.
Caption: Inhibition of viral replication by this compound.
References
- 1. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. allucent.com [allucent.com]
- 18. Comprehensive Review on the Formulation Methods and Evaluation Parameters for Nanosuspension Formulation - IJNDD [ijndd.in]
- 19. researchgate.net [researchgate.net]
- 20. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NIP-22c Demonstrates Potential to Overcome Nirmatrelvir Resistance in SARS-CoV-2
A Comparative Analysis of Efficacy Against Mpro Mutants for Researchers and Drug Development Professionals
The emergence of SARS-CoV-2 variants with mutations in the main protease (Mpro) has raised concerns about the long-term efficacy of existing antiviral therapies, such as nirmatrelvir (a key component of Paxlovid). This guide provides a comparative overview of the investigational compound NIP-22c and its efficacy against nirmatrelvir-resistant Mpro mutants, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, a novel peptidomimetic covalent inhibitor of SARS-CoV-2 Mpro, has shown high potency against key variants and, notably, against the clinically relevant nirmatrelvir-resistant Mpro E166V mutant. While comprehensive head-to-head comparative data against a full panel of resistant mutants is still emerging, initial findings suggest this compound may offer a valuable therapeutic alternative in the face of growing nirmatrelvir resistance. Nirmatrelvir resistance is often associated with mutations in the Mpro active site, such as those at positions S144, M165, E166, and H172, which can reduce the binding affinity of the drug.
Comparative Efficacy Data
The following tables summarize the inhibitory activity of nirmatrelvir against wild-type and various Mpro mutants. Currently, specific inhibitory concentrations for this compound against a wide range of these mutants are not publicly available, with the exception of its noted efficacy against the E166V mutant.
Table 1: Enzymatic Inhibitory Activity of Nirmatrelvir against Resistant Mpro Mutants
| Mpro Mutant | Fold Increase in Ki vs. Wild-Type | Reference |
| S144A | 20.5 - 91.9 | [1] |
| S144F | 19.2 - 38.0 | [1] |
| S144G | 19.2 - 38.0 | [1] |
| S144M | 19.2 - 38.0 | [1] |
| S144Y | 19.2 - 38.0 | [1] |
| M165T | 29.9 | [2] |
| E166G | >10 | [2] |
| E166V | >55 | [3] |
| H172F | >42 | [1] |
| H172Q | >42 | [1] |
| L50F/E166A/L167F | - | [4] |
Note: Ki represents the inhibition constant. A higher fold increase indicates greater resistance.
Table 2: Antiviral Activity of Nirmatrelvir against Resistant SARS-CoV-2 Variants
| Mpro Mutant in Virus | Fold Increase in EC50 vs. Wild-Type | Reference |
| L50F/E166A/L167F | >20 | [4] |
| E166M | 24 | [3] |
Note: EC50 represents the half-maximal effective concentration in cell-based assays. A higher fold increase indicates greater resistance.
While direct comparative IC50 or Ki values for this compound against the mutants listed above are not yet available in published literature, its demonstrated activity against the E166V mutant suggests a distinct binding mode or a greater resilience to conformational changes in the Mpro active site induced by this mutation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of Mpro inhibitors.
Mpro Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of Mpro.
a. Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.
b. Materials:
-
Recombinant SARS-CoV-2 Mpro (wild-type and mutant variants)
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Test compounds (this compound, nirmatrelvir) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
c. Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 100 nL) of the diluted compounds or DMSO (vehicle control) into the wells of the 384-well plate.
-
Add a solution of Mpro in assay buffer to each well to a final concentration of 30-60 nM.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 30 µM.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curve.
-
The half-maximal inhibitory concentration (IC50) values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be subsequently calculated.
Antiviral Cytopathic Effect (CPE) Assay
This cell-based assay determines the ability of a compound to protect host cells from virus-induced death.
a. Principle: SARS-CoV-2 infection leads to a cytopathic effect (CPE), causing cell death. Antiviral compounds that inhibit viral replication will protect the cells from CPE, thus maintaining cell viability.
b. Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus (wild-type and mutant strains)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Test compounds (this compound, nirmatrelvir)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
c. Protocol:
-
Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and the comparative logic of this compound's efficacy.
Caption: Experimental workflow for evaluating Mpro inhibitors.
References
- 1. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring mutations of SARS-CoV-2 main protease confer drug resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to nirmatrelvir due to mutations in the Mpro in the subvariants of SARS-CoV-2 Omicron: Another concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 3CLpro Inhibitors: NIP-22c and Other Key Antivirals
For Researchers, Scientists, and Drug Development Professionals
The 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses is an essential enzyme for viral replication, making it a prime target for antiviral drug development. This guide provides a head-to-head comparison of a novel 3CLpro inhibitor, NIP-22c, with other prominent inhibitors such as Nirmatrelvir, GC376, and Ensitrelvir. The comparison is based on available experimental data on their efficacy and toxicity, supplemented with detailed experimental protocols and visual diagrams to elucidate their mechanisms and evaluation workflows.
Performance Comparison of 3CLpro Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected 3CLpro inhibitors against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the 3CLpro enzyme in biochemical assays, while the half-maximal effective concentration (EC50) indicates the concentration required to inhibit 50% of viral replication in cell-based assays.
| Inhibitor | Type | Target Virus | Assay Type | IC50 (µM) | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) |
| This compound | Covalent | SARS-CoV-2 | Enzymatic | 0.166[1] | Vero, Calu3, Caco2, HBTEC-ALI | 4.6, 1.1, 0.1, 0.6 respectively[1] | Data not available |
| SARS-CoV-2 (Omicron) | Cell-based | 0.08[1] | |||||
| Nirmatrelvir | Covalent | SARS-CoV-2 | VSV-based | ~0.185[2] | Vero E6 | 0.0745[1] | >100 (Vero E6)[1] |
| GC376 | Covalent | SARS-CoV-2 | FRET Assay | 0.052 ± 0.007[3] | Vero E6 | 2.1[4] | >100 (Vero E6)[5] |
| MERS-CoV | Cell-based | Huh-7 | 0.04[6] | ||||
| Ensitrelvir | Non-covalent | SARS-CoV-2 | Cell-based | Vero E6 | 0.2 - 0.5 (across variants)[1] | Data not available |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, cell lines used, and viral strains.
Toxicity Profile Summary
A crucial aspect of drug development is the assessment of a compound's safety profile. The following provides a summary of the available toxicity information for the compared inhibitors.
-
This compound: As a novel compound, detailed public data on the toxicity profile of this compound is limited. Further preclinical and clinical studies are required to establish its safety.
-
Nirmatrelvir: Nonclinical safety studies have shown no adverse findings in repeat-dose toxicity studies in rats and monkeys[7]. Some reported adverse events in humans (in combination with ritonavir) include dysgeusia, diarrhea, and nausea[8].
-
GC376: While effective against feline infectious peritonitis in cats, side effects such as injection site reactions and developmental abnormalities in juvenile cats have been observed[9]. Its toxicity profile in humans is not well-established.
-
Ensitrelvir: Clinical studies have shown that ensitrelvir is generally well-tolerated[10][11]. The most common adverse events reported are transient decreases in high-density lipoprotein and increased blood triglycerides.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate 3CLpro inhibitors.
3CLpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the direct inhibition of the 3CLpro enzyme activity using a synthetic substrate with a Förster Resonance Energy Transfer (FRET) pair.
Materials:
-
Recombinant 3CLpro enzyme
-
FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
Test compounds (inhibitors)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the 3CLpro enzyme to each well of the assay plate.
-
Add the diluted test compounds to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair) over time.
-
The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Materials:
-
A suitable host cell line (e.g., Vero E6, Calu-3)
-
SARS-CoV-2 virus stock
-
Cell culture medium and supplements
-
Test compounds
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., cytopathic effect (CPE) assay, quantitative PCR for viral RNA, or a reporter virus assay)
Procedure:
-
Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).
-
Assess viral replication using a chosen method. For a CPE assay, cell viability is measured using reagents like MTT or CellTiter-Glo.
-
Calculate the percentage of inhibition of viral replication for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the concentration at which the compound itself is toxic to the host cells.
Materials:
-
The same host cell line used in the antiviral assay
-
Cell culture medium and supplements
-
Test compounds
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed the host cells in a 96-well plate.
-
Treat the cells with the same serial dilutions of the test compounds as in the antiviral assay, but without adding the virus.
-
Incubate the plates for the same duration as the antiviral assay.
-
Measure cell viability using a cell viability reagent.
-
Calculate the percentage of cytotoxicity for each compound concentration.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the 3CLpro signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: Mechanism of 3CLpro Inhibition in the Viral Replication Cycle.
Caption: A typical experimental workflow for the evaluation of 3CLpro inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of a potent covalent inhibitor that unusually distorts the catalytic dyad of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Broad-Spectrum Efficacy of NIP-22c Across Diverse Viral Families
This guide provides a comprehensive comparison of the broad-spectrum antiviral agent NIP-22c against other alternatives, supported by key experimental data. It is intended for researchers, scientists, and drug development professionals interested in novel antiviral therapeutics. This compound is a novel peptidomimetic, reversible covalent inhibitor originally identified for its potent activity against the SARS-CoV-2 main protease (3CLpro).[1][2] Subsequent research has revealed its efficacy extends to other viral families, positioning it as a promising candidate for broad-spectrum antiviral development.[1]
Mechanism of Action: Targeting Conserved Viral Proteases
This compound functions by inhibiting the 3C-like protease (3CLpro) or 3C protease (3Cpro), enzymes crucial for the replication of a wide range of viruses, including coronaviruses and picornaviruses.[1] These proteases are responsible for cleaving viral polyproteins into functional proteins required for viral replication. By covalently binding to the active site of these proteases, this compound effectively halts the viral life cycle. The development of broad-spectrum antivirals is a high-priority goal to prevent future global outbreaks.[1]
Broad-Spectrum Antiviral Activity of this compound
In vitro studies have demonstrated the potent antiviral activity of this compound against viruses from different families. The efficacy is measured by the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Virus | Viral Family | Target Protease | This compound EC50 (nM) |
| SARS-CoV-2 | Coronaviridae | 3CLpro | Nanomolar range[1] |
| Norovirus | Caliciviridae | 3Cpro | Nanomolar range[1] |
| Enterovirus | Picornaviridae | 3Cpro | Nanomolar range[1] |
| Rhinovirus | Picornaviridae | 3Cpro | Nanomolar range[1] |
Comparative Analysis: this compound vs. Nirmatrelvir
A comparative study was conducted to evaluate the broad-spectrum activity of this compound against Nirmatrelvir, the active component in Paxlovid. While both are protease inhibitors, their efficacy against other viral families varies significantly.
| Virus | This compound Activity | Nirmatrelvir Activity |
| SARS-CoV-2 | Potent Inhibition (nM range)[1] | Potent Inhibition |
| Norovirus | Potent Inhibition (nM range)[1] | No activity up to 10 µM[1] |
| Enterovirus | Potent Inhibition (nM range)[1] | No activity up to 10 µM[1] |
| Rhinovirus | Potent Inhibition (nM range)[1] | No activity up to 10 µM[1] |
These results highlight the broader antiviral spectrum of this compound, suggesting its potential as a more versatile therapeutic agent against a range of viral pathogens.[1]
Experimental Protocols
The validation of this compound's broad-spectrum activity involved a multi-step experimental workflow, combining computational predictions with in vitro assays.
In Vitro Enzymatic Assays
-
Protein Expression and Purification: The target viral proteases (e.g., SARS-CoV-2 3CLpro, Norovirus 3Cpro) are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Inhibition Assay: The enzymatic activity of the purified protease is measured using a fluorogenic substrate. The assay is performed in the presence of varying concentrations of this compound.
-
IC50 Determination: The fluorescence is monitored over time to determine the rate of substrate cleavage. The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme inhibition against the inhibitor concentration.
Cell-Based Antiviral Assays
-
Cell Culture: Appropriate host cell lines are cultured in multi-well plates.
-
Viral Infection: Cells are infected with the target virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with a serial dilution of this compound.
-
Efficacy and Cytotoxicity Measurement: After a defined incubation period (e.g., 24-48 hours), the viral-induced cytopathic effect (CPE) is measured to determine the EC50.[3] Parallel assays on uninfected cells are conducted to measure the 50% cytotoxic concentration (CC50) to determine the selectivity index (CC50/EC50).
Conclusion
The available data strongly support the characterization of this compound as a broad-spectrum antiviral agent. Its ability to potently inhibit the essential 3CL/3C proteases of viruses from the Coronaviridae, Caliciviridae, and Picornaviridae families distinguishes it from more narrowly focused inhibitors like Nirmatrelvir.[1] This broad activity, coupled with nanomolar potency, makes this compound a compelling lead compound for the development of next-generation antivirals to combat current and future viral threats.
References
- 1. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
NIP-22c: A Potent Mpro Inhibitor Demonstrating Broad Efficacy Against SARS-CoV-2 Variants, Including Omicron
For Immediate Release
A novel peptidomimetic covalent inhibitor, NIP-22c, has shown significant promise as a potent antiviral agent against a range of SARS-CoV-2 variants. Targeting the highly conserved main protease (Mpro or 3CLpro), an enzyme essential for viral replication, this compound exhibits broad-spectrum activity, including against the Omicron variant and strains resistant to other protease inhibitors like nirmatrelvir. This comparison guide provides an objective analysis of this compound's performance, supported by available experimental data, for researchers, scientists, and drug development professionals.
Comparative Efficacy of Mpro Inhibitors
While specific quantitative data for this compound against a comprehensive panel of SARS-CoV-2 variants in a head-to-head comparison is emerging, preliminary findings indicate its high potency. One study highlighted that this compound displayed an IC50 value two-fold better than nirmatrelvir in an enzymatic assay. For comparative purposes, the following table summarizes the known efficacy of nirmatrelvir, the active component of Paxlovid, against various SARS-CoV-2 variants.
| SARS-CoV-2 Variant | Nirmatrelvir IC50 (nM) | Nirmatrelvir EC50 (nM) |
| Wild-Type (e.g., USA-WA1/2020) | ~7.9 - 10.5 | ~32.6 - 280 |
| Alpha (B.1.1.7) | Similar to Wild-Type | Similar to Wild-Type |
| Beta (B.1.351) | Similar to Wild-Type | Similar to Wild-Type |
| Gamma (P.1) | Similar to Wild-Type | Similar to Wild-Type |
| Delta (B.1.617.2) | ~7.9 - 10.5 | Similar to Wild-Type |
| Omicron (B.1.1.529) | ~7.9 - 10.5 | Similar to Wild-Type |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that inhibits the activity of a specific enzyme by 50%. EC50 (half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response in a cell-based assay. Values are compiled from multiple studies and may vary based on the specific assay conditions and cell lines used.
This compound has also demonstrated efficacy against nirmatrelvir-resistant Mpro mutants, such as the E166V mutation, highlighting its potential to combat emerging drug resistance[1]. Furthermore, this compound and a related compound, CIP-1, have shown broad-spectrum antiviral activity with EC50 values in the nanomolar range against other viruses like norovirus, enterovirus, and rhinovirus by targeting their respective 3CL/3C proteases.
Mechanism of Action: Targeting the Viral Achilles' Heel
The SARS-CoV-2 main protease is a critical enzyme in the viral life cycle. After the virus enters a host cell, it releases its RNA, which is then translated into large polyproteins. Mpro is responsible for cleaving these polyproteins into smaller, functional proteins that are essential for viral replication and assembly. By inhibiting Mpro, this compound effectively halts this process, preventing the virus from producing the components it needs to multiply.
Experimental Protocols
The efficacy of Mpro inhibitors like this compound is typically evaluated through a combination of enzymatic and cell-based assays.
Mpro Enzymatic Inhibition Assay (FRET-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Mpro.
-
Principle: A fluorescently labeled peptide substrate containing the Mpro cleavage sequence is used. In its intact form, a quencher molecule in close proximity to a fluorophore suppresses the fluorescent signal (Fluorescence Resonance Energy Transfer - FRET). When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence increase.
-
Protocol Outline:
-
Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the test compound (e.g., this compound) in a microplate.
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
Fluorescence intensity is measured kinetically over time using a plate reader.
-
The rate of reaction is calculated for each compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Inhibition)
This assay assesses the ability of a compound to protect host cells from virus-induced death.
-
Principle: SARS-CoV-2 infection leads to a visible cytopathic effect (CPE), including cell rounding, detachment, and lysis. An effective antiviral agent will inhibit viral replication and thus prevent or reduce CPE.
-
Protocol Outline:
-
Host cells (e.g., Vero E6 or Calu-3) are seeded in microplates.
-
The cells are pre-treated with various concentrations of the test compound.
-
The cells are then infected with a known titer of a SARS-CoV-2 variant.
-
After an incubation period (typically 2-3 days), the cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a potential Mpro inhibitor like this compound.
Conclusion
This compound represents a promising new candidate in the ongoing search for effective and broad-spectrum antiviral therapies for COVID-19. Its potent inhibition of the highly conserved SARS-CoV-2 main protease, coupled with its activity against nirmatrelvir-resistant strains, underscores its potential clinical utility. Further comprehensive studies quantifying its efficacy against a wider range of circulating and emerging variants are eagerly awaited by the scientific community. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued evaluation of this compound and other novel Mpro inhibitors.
References
NIP-22c: A Comparative Analysis of Cross-reactivity with Viral Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of NIP-22c, a novel peptidomimetic, reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), against other viral proteases. This compound has demonstrated broad-spectrum antiviral activity, suggesting its potential as a therapeutic agent for a range of viral infections. This document summarizes the available experimental data on its activity, details relevant experimental methodologies, and provides a logical workflow for assessing such cross-reactivity.
Data Presentation: Comparative Antiviral Activity of this compound
The following table summarizes the 50% effective concentration (EC50) values of this compound against various viruses as determined in cell-based assays. It is important to note that EC50 values represent the concentration of a drug that gives a half-maximal response in a cell-based assay and reflect the overall antiviral activity, which can be influenced by factors such as cell permeability and metabolism, in addition to direct enzyme inhibition.
| Virus Family | Virus | Protease Target | Cell Line | EC50 (µM) |
| Coronaviridae | SARS-CoV-2 | 3CLpro (Mpro) | Verona | 4.6 |
| Calu3 | 1.1 | |||
| Caco2 | 0.1 | |||
| HBTEC-ALI | 0.6 | |||
| Caliciviridae | Norovirus | 3CLpro | - | Nanomolar range[1][2] |
| Picornaviridae | Enterovirus | 3Cpro | - | Nanomolar range[1][2] |
| Rhinovirus | 3Cpro | - | Nanomolar range[1][2] |
Note: Specific EC50 values for Norovirus, Enterovirus, and Rhinovirus from enzymatic assays are not publicly available in the reviewed literature. The data indicates activity in the nanomolar range based on cell-based assays.[1][2]
Experimental Protocols
To determine the direct inhibitory activity of a compound like this compound against a panel of viral proteases, a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay is a standard and robust method.
Principle of the FRET-Based Protease Inhibition Assay
This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore due to their proximity. Upon cleavage of the peptide by the target viral protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to the protease activity. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of fluorescence increase in its presence.
Detailed Methodology
1. Materials and Reagents:
- Purified recombinant viral proteases (e.g., SARS-CoV-2 3CLpro, Norovirus 3CLpro, Enterovirus 3Cpro, Rhinovirus 3Cpro).
- FRET peptide substrates specific for each protease.
- Assay Buffer (e.g., 20 mM HEPES, 200 mM NaCl, 0.4 mM EDTA, 4-6 mM DTT, 30-60% glycerol, pH 6.0-8.0, optimized for each protease).[3]
- This compound and other test compounds dissolved in DMSO.
- 384-well, black, flat-bottom microplates.
- Fluorescence microplate reader.
2. Experimental Procedure:
- Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference with enzyme activity.
- Enzyme and Inhibitor Pre-incubation: Add a defined concentration of the purified viral protease to each well of the microplate. Subsequently, add the serially diluted compounds or DMSO (vehicle control) to the wells. Incubate the plate at 37°C for 30 minutes to allow for the binding of the inhibitor to the protease.[3]
- Reaction Initiation: Initiate the enzymatic reaction by adding the specific FRET peptide substrate to each well.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore-quencher pair (e.g., excitation at 360 nm and emission at 460 nm for an Edans-Dabcyl pair).[3] Readings are typically taken every minute for at least one hour.
- Data Analysis:
- Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
- Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the 50% inhibitory concentration (IC50) value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]
Mandatory Visualizations
Experimental Workflow for Assessing Protease Cross-reactivity
Caption: Workflow for determining the cross-reactivity of this compound.
Logical Relationship of this compound Inhibition
References
- 1. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Broad-Spectrum Antivirals against 3C or 3C-Like Proteases of Picornaviruses, Noroviruses, and Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of NIP-22c and Paxlovid: A Comparative Analysis for Researchers
A direct comparative in vivo efficacy study between the novel SARS-CoV-2 main protease (Mpro) inhibitor, NIP-22c, and the clinically approved antiviral, Paxlovid, has not been identified in publicly available literature. Current research on this compound has predominantly focused on its in vitro activity, demonstrating high potency against SARS-CoV-2 and its variants. In contrast, Paxlovid has undergone extensive in vivo evaluation in both preclinical animal models and human clinical trials, establishing its efficacy in treating COVID-19.
This guide provides a detailed comparison based on the available experimental data for both compounds. We present the in vitro efficacy of this compound and the comprehensive in vivo efficacy of Paxlovid, alongside their mechanisms of action and the experimental protocols utilized in key studies.
Mechanism of Action
Both this compound and the active component of Paxlovid, nirmatrelvir, target the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral enzyme crucial for cleaving viral polyproteins into functional non-structural proteins, a process essential for viral replication.[2] By inhibiting Mpro, these drugs block the viral life cycle.
Paxlovid is a combination of nirmatrelvir and ritonavir.[3][4][5] Nirmatrelvir is the Mpro inhibitor, while ritonavir acts as a pharmacokinetic enhancer.[4][5] Ritonavir inhibits cytochrome P450 3A4 (CYP3A4), an enzyme that metabolizes nirmatrelvir, thereby increasing the concentration and duration of nirmatrelvir in the body.[6]
This compound is described as a novel peptidomimetic, covalent inhibitor of SARS-CoV-2 Mpro.[7][8] Its mechanism involves forming a covalent bond with the catalytic cysteine residue in the Mpro active site, leading to potent inhibition of the enzyme.[7]
Figure 1: SARS-CoV-2 Replication and Mpro Inhibition.
Efficacy Data
This compound: In Vitro Efficacy
Currently, there is no publicly available in vivo data for this compound. The available studies focus on its potent antiviral activity in cell culture.
| Metric | This compound | Reference |
| Target | SARS-CoV-2 Main Protease (Mpro/3CLpro) | [7][8] |
| Mechanism | Covalent Inhibitor | [7] |
| EC50 | Nanomolar range against SARS-CoV-2 | [8] |
| Activity against Variants | Potent against key variants and nirmatrelvir-resistant Mpro E166V mutants | [7] |
| Broad-spectrum Activity | Active against norovirus, enterovirus, and rhinovirus in vitro | [8] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.
Paxlovid: In Vivo Efficacy
Paxlovid has demonstrated significant efficacy in reducing viral load, hospitalization, and death in both animal models and human clinical trials.
Table 1: Summary of Preclinical In Vivo Efficacy of Paxlovid (Nirmatrelvir component)
| Animal Model | SARS-CoV-2 Variant | Dosage | Key Findings | Reference |
| SCID Mice | Beta (B.1.351) | 300 mg/kg, BID | Significantly reduced infectious virus titers in the lungs by 3.9 log10 TCID50/mg of tissue; improved lung pathology. | [4] |
| Transgenic Mice | Not specified | Oral or intraperitoneal administration | Significantly reduced lung viral loads and lung lesions. | [9] |
BID (bis in die) means twice a day. TCID50 (50% Tissue Culture Infectious Dose) is the measure of infectious virus titer.
Table 2: Summary of Clinical Efficacy of Paxlovid in High-Risk Patients
| Study/Trial | Metric | Finding | Reference |
| EPIC-HR Clinical Trial | Reduction in hospitalization or death | 89% reduction compared to placebo when treated within 5 days of symptom onset. | [6] |
| Real-world study (Israel) | Reduction in severe COVID-19 or mortality | Adjusted hazard ratio of 0.54 in high-risk patients during the Omicron wave. | |
| Real-world study (Hong Kong) | Reduction in hospitalization | Weighted hazard ratio of 0.79. | |
| Retrospective cohort (N3C) | Reduction in hospitalization | 65% reduced odds of hospitalization within a 28-day follow-up. |
Experimental Protocols
In Vitro Antiviral Assay for this compound (General Protocol)
A common method to determine the in vitro efficacy of an antiviral compound like this compound is the cell-based antiviral assay.
-
Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in appropriate media.
-
Compound Preparation: this compound is dissolved and serially diluted to a range of concentrations.
-
Infection and Treatment: The cultured cells are infected with a known titer of SARS-CoV-2. Simultaneously or shortly after, the cells are treated with the different concentrations of this compound.
-
Incubation: The treated and infected cells are incubated for a set period (e.g., 48-72 hours) to allow for viral replication.
-
Quantification of Viral Activity: The extent of viral replication is measured. This can be done through various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques (areas of cell death) to determine the reduction in infectious virus particles.
-
RT-qPCR: Quantifying the amount of viral RNA in the cell culture supernatant.
-
Cell Viability Assay: Measuring the viability of the host cells, as viral infection leads to cell death.
-
-
Data Analysis: The EC50 value is calculated by plotting the viral inhibition against the drug concentration.
In Vivo Efficacy Study of Paxlovid in a SCID Mouse Model[4]
This protocol describes the evaluation of nirmatrelvir (the active component of Paxlovid) in a severe combined immunodeficient (SCID) mouse model.
-
Animal Model: Male SCID mice are used. These mice lack functional B and T cells, making them highly susceptible to viral infections.
-
Virus Strain: The SARS-CoV-2 Beta (B.1.351) variant is used for infection, as it has been shown to replicate in mice.
-
Infection: Mice are intranasally infected with a specific dose (e.g., 105 TCID50) of the virus.
-
Treatment: Treatment with nirmatrelvir (300 mg/kg) or a placebo is initiated post-infection and administered orally twice daily for a specified duration (e.g., 3 consecutive days).
-
Monitoring: The health of the mice is monitored daily for signs of disease, such as weight loss.
-
Efficacy Assessment: On a specific day post-infection (e.g., day 3), the mice are euthanized.
-
Viral Load Quantification: The lungs are harvested, and the amount of infectious virus is quantified using a TCID50 assay on cell cultures.
-
Pathology: Lung tissues are collected for histopathological analysis to assess the extent of lung damage and inflammation.
-
-
Statistical Analysis: The viral titers and pathology scores between the treated and placebo groups are statistically compared to determine the efficacy of the treatment.
Figure 2: General Workflow for In Vivo Antiviral Efficacy Study.
Conclusion
While direct in vivo comparative data is not available, the existing evidence highlights the distinct developmental stages of this compound and Paxlovid. This compound is a promising preclinical candidate with potent in vitro activity against SARS-CoV-2, including resistant strains.[7] Its development will require future in vivo studies to establish its efficacy and safety profile in animal models.
Paxlovid, on the other hand, is a clinically validated therapeutic that has demonstrated significant in vivo efficacy in reducing the severity of COVID-19 in high-risk populations.[6] The extensive preclinical and clinical data for Paxlovid provide a benchmark for the development of new Mpro inhibitors like this compound. Researchers and drug developers should focus on generating robust in vivo data for this compound to ascertain its potential as a future therapeutic option for coronaviral infections.
References
- 1. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral drugs specific for coronaviruses in preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Animal models for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
NIP-22c: A Comparative Guide to its Selectivity for Viral Proteases Over Host Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of NIP-22c, a novel broad-spectrum antiviral agent, for its intended viral protease targets versus key host proteases. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to aid in the evaluation of this compound as a potential therapeutic candidate.
Executive Summary
This compound is a peptidomimetic, reversible covalent inhibitor that has demonstrated potent, nanomolar activity against the 3C-like proteases (3CLpro or Mpro) of a wide range of viruses, including coronaviruses, noroviruses, enteroviruses, and rhinoviruses. A critical aspect of the development of any protease inhibitor is its selectivity for the viral target over host proteases to minimize off-target effects and potential toxicity. This guide compiles available data on the inhibitory activity of this compound and similar broad-spectrum inhibitors, offering a framework for assessing its selectivity profile.
Data Presentation: Inhibitor Activity Comparison
The following table summarizes the available inhibitory concentrations (IC50) of this compound and a reference broad-spectrum protease inhibitor, GC376, against a panel of viral proteases. Data for this compound against a comprehensive panel of host proteases is not yet publicly available; however, the established protocols for assessing such off-target activity are detailed in the subsequent sections. The selectivity of an inhibitor is determined by comparing its potency against the viral target to its potency against host proteases. A higher ratio of Host Protease IC50 / Viral Protease IC50 indicates greater selectivity.
| Protease Target | Virus Family | This compound (EC50/IC50) | GC376 (IC50) | Reference |
| Viral Proteases | ||||
| SARS-CoV-2 3CLpro | Coronaviridae | 4.6 µM (Verona cells), 1.1 µM (Calu3 cells), 0.1 µM (Caco2 cells) | 0.61 µM | [1] |
| Norovirus 3CLpro | Caliciviridae | Nanomolar range | 1.07 µM | [1] |
| Enterovirus 3Cpro | Picornaviridae | Nanomolar range | Not Available | [2] |
| Rhinovirus 3Cpro | Picornaviridae | Nanomolar range | 3.48 µM | [1] |
| Host Proteases | ||||
| Cathepsin L | Human Cysteine Protease | Data not available | Not Available | |
| Cathepsin B | Human Cysteine Protease | Data not available | Not Available | |
| Caspase-3 | Human Cysteine Protease | Data not available | Not Available | |
| Trypsin | Human Serine Protease | Data not available | Not Available | |
| Chymotrypsin | Human Serine Protease | Data not available | Not Available |
Experimental Protocols
The determination of inhibitor selectivity is a crucial step in drug development.[3] The following are detailed methodologies for key experiments to assess the selectivity of this compound.
In Vitro Protease Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)
This assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protease.
Principle: A synthetic peptide substrate containing a protease cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore via FRET. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the protease activity.
Materials:
-
Recombinant viral proteases (e.g., SARS-CoV-2 3CLpro) and host proteases (e.g., Cathepsin L, Cathepsin B, Caspase-3, Trypsin, Chymotrypsin).
-
Fluorogenic peptide substrates specific for each protease.
-
This compound and other reference inhibitors.
-
Assay buffer specific to each protease. For example, for Cathepsin L: 50mM MES pH 5.5, 2.5mM DTT, 2.5mM EDTA, 0.01% BSA, and 10% DMSO.[4]
-
384-well, black, flat-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 384-well plate, add the diluted this compound to the wells. Include wells with a reference inhibitor and wells with buffer only (no inhibitor control).
-
Add the specific recombinant protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the specific FRET peptide substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to human cells (CC50), which is essential for calculating the selectivity index (SI = CC50/EC50).
Principle: Various methods can be used to assess cell viability, such as measuring the metabolic activity of living cells (e.g., MTT or CellTiter-Glo assays) or the integrity of the cell membrane.
Materials:
-
Human cell lines (e.g., HEK293T, Huh7, A549).
-
Cell culture medium and supplements.
-
This compound.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
96-well, clear-bottom plates.
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Seed the human cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and a positive control for toxicity.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and the mechanism of action of this compound.
Caption: Workflow for determining the selectivity of this compound.
Caption: this compound mechanism: selective inhibition of viral proteases.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. mdpi.com [mdpi.com]
- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
NIP-22c: A Broad-Spectrum Antiviral Outperforming Established Drugs Against Key Respiratory and Enteric Viruses
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence of novel and drug-resistant viral pathogens necessitates the development of broad-spectrum antiviral agents. NIP-22c, a novel peptidomimetic, reversible covalent inhibitor of the 3C-like (3CL) and 3C proteases of various viruses, has demonstrated significant potential in this area. This guide provides a comprehensive benchmark of this compound against the established antiviral drugs, nirmatrelvir and remdesivir, supported by available experimental data.
Executive Summary
This compound exhibits potent, nanomolar-range antiviral activity against a panel of viruses including SARS-CoV-2, norovirus, enterovirus, and rhinovirus.[1] Notably, in comparative studies, the established 3CL protease inhibitor nirmatrelvir was found to be inactive against norovirus, enterovirus, and rhinovirus at concentrations up to 10 μM. This suggests a significant advantage for this compound in its broader spectrum of activity. While remdesivir, a nucleotide analog, shows activity against a range of RNA viruses, its efficacy against some of these key non-SARS-CoV-2 viruses is in the higher micromolar or sub-micromolar range.
Mechanism of Action
This compound, nirmatrelvir, and remdesivir employ distinct mechanisms to inhibit viral replication.
-
This compound and Nirmatrelvir (Protease Inhibitors): Both this compound and nirmatrelvir are inhibitors of the viral main protease (Mpro) or 3CLpro.[2] This enzyme is crucial for the proteolytic processing of viral polyproteins into functional non-structural proteins (nsps) that are essential for viral replication.[3][4] By blocking the active site of 3CLpro, these inhibitors prevent the maturation of viral proteins, thereby halting the replication cycle.
-
Remdesivir (RNA Polymerase Inhibitor): Remdesivir is a prodrug of a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp).[5] After being metabolized into its active triphosphate form, it is incorporated into the nascent viral RNA chain, causing premature termination and inhibiting viral genome replication.[5]
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the available quantitative data for this compound and the benchmark antiviral drugs. EC50 represents the concentration of the drug that inhibits 50% of viral activity, while CC50 is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
Table 1: Antiviral Activity (EC50) of this compound and Established Antiviral Drugs
| Virus | This compound (μM) | Nirmatrelvir (μM) | Remdesivir (μM) |
| SARS-CoV-2 | 0.1657 (Vero E6)[6] | 0.0745 (Vero E6, with MDR1 inhibitor)[7], 0.45 (Calu-3)[8], 0.09 (Huh7, against OC43)[8], 0.29 (Huh7, against 229E)[8] | 0.0099 (HAE)[9], 0.77 (Vero E6)[10] |
| Norovirus | Nanomolar range[1] | >10[1] | No specific data found |
| Enterovirus (EV71) | Nanomolar range[1] | >10[1] | 0.140 (RD cells)[11], 0.991 (HeLa cells)[12] |
| Rhinovirus (HRV 14) | Nanomolar range[1] | >10[1] | 0.385 (H1 HeLa)[11] |
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI)
| Drug | Cell Line | CC50 (μM) | Selectivity Index (SI) vs. SARS-CoV-2 |
| This compound | Calu3, Caco-2 | >100[6] | >603 (based on Vero E6 EC50) |
| Nirmatrelvir | HeLa-ACE2 | >30[7] | >402 (based on Vero E6 EC50 with MDR1i) |
| Remdesivir | Vero E6 | >100[13] | >129 (based on Vero E6 EC50) |
| Multiple Human Cell Lines | 1.7 to >20[14][15] | >170 to >20,000 (based on HAE EC50) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Antiviral Activity Assays
a) Plaque Reduction Assay (General Protocol)
This assay is used to determine the concentration of an antiviral drug that reduces the number of viral plaques by 50% (EC50).
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, HeLa for enterovirus/rhinovirus) in 6-well or 12-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound, nirmatrelvir, remdesivir) in a suitable cell culture medium.
-
Infection: Infect the cell monolayers with a known concentration of the virus (multiplicity of infection, MOI, typically 0.01-0.1) for 1-2 hours at 37°C.
-
Treatment: Remove the viral inoculum and add the different concentrations of the test compound to the wells.
-
Overlay: After a brief incubation, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-4 days at 37°C in a CO2 incubator until visible plaques are formed.
-
Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
b) Viral Yield Reduction Assay (General Protocol)
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
-
Cell Seeding and Infection: As described in the Plaque Reduction Assay.
-
Treatment: After viral adsorption, wash the cells and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the cell culture supernatant (containing progeny virus) and/or lyse the cells to release intracellular virus.
-
Titration: Determine the viral titer in the harvested samples by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: The EC50 is the concentration of the compound that causes a 50% reduction in the viral titer compared to the untreated control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
Viral Polyprotein Processing by 3CL Protease
The following diagram illustrates the critical role of the 3CL protease (Mpro) in the replication of coronaviruses, the target of this compound and nirmatrelvir. The viral genome is translated into two large polyproteins, pp1a and pp1ab. 3CLpro is responsible for cleaving these polyproteins at 11 specific sites to release the individual non-structural proteins (nsps) that form the viral replication and transcription complex.
Caption: Mechanism of 3CL protease inhibitors like this compound.
Experimental Workflow for Antiviral Efficacy and Cytotoxicity Testing
The following diagram outlines the logical flow of experiments to benchmark a novel antiviral compound against established drugs.
Caption: Workflow for benchmarking novel antiviral compounds.
References
- 1. Discovery of broad-spectrum antivirals targeting viral proteases using in silico structural modeling and cellular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential 3‐chymotrypsin‐like cysteine protease cleavage sites in the coronavirus polyproteins pp1a and pp1ab and their possible relevance to COVID‐19 vaccine and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugsincontext.com [drugsincontext.com]
- 11. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remdesivir (GS-5734) Impedes Enterovirus Replication Through Viral RNA Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for NIP-22c
Disclaimer: The following guidelines are based on general best practices for the disposal of novel, biologically active research compounds. NIP-22c has been identified as a novel peptidomimetic inhibitor of the SARS-CoV-2 main protease[1]. As a new chemical entity, its full toxicological and environmental hazards may not be fully characterized. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer or synthesizing laboratory before handling or disposal. This document provides a framework for safe disposal in a laboratory setting.
Immediate Safety and Handling Considerations
Researchers, scientists, and drug development professionals handling this compound should adhere to standard laboratory safety protocols for potent, biologically active compounds.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and chemical-resistant gloves should be worn. For procedures that may generate aerosols or dust, a fume hood and appropriate respiratory protection are necessary[2].
-
Spill Management: In the event of a spill, the area should be evacuated and secured. Spill cleanup materials, such as absorbent pads, should be used, and all contaminated materials must be disposed of as hazardous waste. Spilled chemicals and the materials used for cleanup should be treated as hazardous waste[2].
This compound Waste Classification and Segregation
Proper disposal begins with the correct classification and segregation of waste streams to ensure safety and regulatory compliance. Unless a comprehensive hazard assessment and the official SDS state otherwise, all this compound waste should be treated as hazardous chemical waste[2][3].
Table 1: this compound Waste Stream Classification
| Waste Type | Description | Recommended Disposal Container |
| Solid Waste | Unused or expired pure this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper). | Labeled, sealed, and leak-proof hazardous waste container. |
| Liquid Waste | Solutions containing this compound, solvents used in synthesis or analysis, and contaminated reaction mixtures. | Labeled, sealed, and leak-proof hazardous waste container. Segregate based on solvent compatibility (e.g., halogenated vs. non-halogenated). |
| Sharps Waste | Contaminated needles, syringes, pipette tips, or broken glass. | Puncture-resistant sharps container clearly labeled as containing hazardous chemical waste. |
| Aqueous Waste | Dilute aqueous solutions containing trace amounts of this compound. | May be suitable for neutralization and drain disposal ONLY if permitted by institutional and local regulations and confirmed by the SDS. Otherwise, collect as hazardous liquid waste[4][5]. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for the safe disposal of this compound waste from the point of generation to final pickup.
-
Waste Identification and Segregation:
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the major components and approximate percentages of any mixtures (e.g., "this compound in 50% Dimethyl Sulfoxide").
-
Ensure the accumulation start date is clearly marked on the label.
-
-
Waste Accumulation and Storage:
-
Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory[4].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure all waste containers are tightly sealed when not in use to prevent spills or the release of vapors[6].
-
Secondary containment (e.g., a larger bin or tray) is recommended to contain any potential leaks.
-
-
Scheduling Waste Pickup:
-
Once a waste container is full or has reached the institutional time limit for accumulation (often between 150 days to one year for partially filled containers), arrange for disposal[4][6].
-
Contact your institution’s Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup[3].
-
Do not attempt to dispose of this compound waste via standard trash or down the drain unless explicitly permitted by the SDS and local regulations for specific, neutralized aqueous solutions[3][5].
-
Experimental Protocol: Waste Compatibility Test
If there is a need to mix different this compound waste streams (e.g., from different experimental procedures), a microscale compatibility test must be performed in a fume hood by trained personnel to prevent dangerous reactions[3].
-
Objective: To determine if two different this compound waste streams can be safely combined.
-
Materials:
-
Micro-scale glassware (e.g., test tubes).
-
Micropipettes.
-
Appropriate PPE.
-
Samples of the individual waste streams.
-
-
Procedure:
-
In a clean test tube, add a small, measured amount (e.g., 1 mL) of the first waste stream.
-
Slowly add an equivalent amount of the second waste stream.
-
Carefully observe for any signs of a reaction, such as fuming, gas evolution, color change, temperature change, or precipitate formation.
-
If no reaction is observed after several minutes, the wastes are likely compatible for co-mingling.
-
Document all observations.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural flows for the proper disposal of this compound.
References
- 1. Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acs.org [acs.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
